molecular formula C16H15F2N3O3S B019649 Pantoprazole sulfide CAS No. 102625-64-9

Pantoprazole sulfide

Número de catálogo: B019649
Número CAS: 102625-64-9
Peso molecular: 367.4 g/mol
Clave InChI: UKILEIRWOYBGEJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pantoprazole sulfide is a significant pharmacologically active metabolite of the proton pump inhibitor Pantoprazole. It serves as a critical reference standard and tool compound in analytical chemistry and pharmaceutical research, primarily for studying drug metabolism and pharmacokinetics (DMPK). Its primary research value lies in its role in cytochrome P450 (CYP) enzyme phenotyping, specifically for assessing the activity of the CYP2C19 isozyme. Researchers utilize this compound to understand inter-individual variability in drug response, investigate potential drug-drug interactions, and validate analytical methods such as LC-MS/MS for the quantification of Pantoprazole and its metabolites in biological matrices. The compound itself acts by covalently binding to and inhibiting the H+/K+ ATPase (the proton pump) in gastric parietal cells. Supplied as a high-purity compound, it is an indispensable reagent for laboratories focused on gastroenterology, clinical pharmacology, and bioanalytical method development, enabling precise and reliable research outcomes. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O3S/c1-22-13-5-6-19-12(14(13)23-2)8-25-16-20-10-4-3-9(24-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKILEIRWOYBGEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145418
Record name Pantoprazole sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102625-64-9
Record name Pantoprazole sulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102625-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pantoprazole sulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102625649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pantoprazole sulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-difluoromethoxy-2-[[(3,4-dimethoxy-2-pyridyl)methyl]thio]-1H-benzimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.148.907
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Benzimidazole, 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PANTOPRAZOLE SULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWZ6X03HIB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of pantoprazole sulfide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Pantoprazole (B1678409) Sulfide (B99878)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of pantoprazole sulfide, a key intermediate and metabolite in the synthesis and metabolism of the proton pump inhibitor, pantoprazole. It details the compound's chemical structure, physicochemical properties, and relevant experimental protocols for its synthesis and analysis.

Chemical Structure and Identity

This compound, also known as pantoprazole thioether, is the direct precursor to pantoprazole. It is formed through the condensation of a substituted benzimidazole-2-thiol with a substituted pyridine-2-yl-methanol derivative. The formal IUPAC name for this compound is 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole.[1][2][3]

Below is a two-dimensional representation of the chemical structure of this compound, generated using the Graphviz DOT language.

Caption: 2D chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for drug development, formulation, and analytical method development.

PropertyValueReference(s)
CAS Number 102625-64-9[1][2]
Molecular Formula C₁₆H₁₅F₂N₃O₃S
Molecular Weight 367.37 g/mol
Appearance White to pale yellow or light orange crystalline powder
Melting Point 109 - 120 °C
Solubility Soluble in Dichloromethane, Chloroform, Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol.
Purity (Typical) >95-98% (by HPLC)
SMILES COC1=C(C(=NC=C1)CSC2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
IUPAC Name 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole

Experimental Protocols

The following sections detail common experimental protocols for the synthesis and analysis of this compound.

Synthesis of this compound

This compound is synthesized via a nucleophilic substitution reaction. The protocol described is a representative procedure based on established literature.

Objective: To synthesize 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (this compound).

Materials:

  • 5-(difluoromethoxy)-2-mercaptobenzimidazole

  • 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

  • Sodium Hydroxide (B78521) (NaOH)

  • Deionized Water

  • Reaction vessel (e.g., 3 L four-necked round-bottom flask)

  • Stirrer

  • Temperature control system

Procedure:

  • Charge the reaction vessel with 5-difluoromethoxy-2-mercaptobenzimidazole (e.g., 100 g) and deionized water (e.g., 1000 mL).

  • Add sodium hydroxide (e.g., 37 g) to the mixture and stir at ambient temperature (25–30 °C) until all solids have dissolved. This forms the sodium salt of the mercaptobenzimidazole derivative in situ.

  • In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (e.g., 103 g) in deionized water (e.g., 200 mL).

  • Slowly add the pyridine (B92270) solution to the reaction flask over a period of 2-3 hours, ensuring the temperature is maintained at 25-30 °C.

  • Continue stirring the reaction mixture for 5-6 hours after the addition is complete.

  • Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Upon completion, cool the mixture to 15-20 °C to precipitate the product.

  • Filter the resulting solid (this compound) and wash the filter cake thoroughly with deionized water to remove inorganic salts.

  • The wet cake can be dried under vacuum or used directly in the subsequent oxidation step to synthesize pantoprazole.

synthesis_workflow start Start: Reagents reagents 1. 5-(difluoromethoxy)-2-mercaptobenzimidazole 2. 2-chloromethyl-3,4-dimethoxypyridine HCl 3. NaOH + Water start->reagents dissolution Dissolve mercaptobenzimidazole and NaOH in water reagents->dissolution addition Slowly add pyridine derivative solution dissolution->addition reaction Stir at 25-30°C for 5-6 hours addition->reaction monitoring Monitor by HPLC reaction->monitoring precipitation Cool to 15-20°C to precipitate product monitoring->precipitation Reaction Complete filtration Filter and wash solid with water precipitation->filtration product Product: this compound filtration->product

Caption: Workflow for the synthesis of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of this compound and for monitoring its formation during synthesis.

Objective: To develop a stability-indicating HPLC method for the determination of this compound.

Instrumentation & Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Hypersil ODS, C18, 5 µm (or equivalent).

  • Mobile Phase:

    • A: 0.01 M Phosphate Buffer (pH adjusted to 7.0).

    • B: Acetonitrile.

  • Gradient Program: A suitable gradient to resolve pantoprazole, this compound (a process-related impurity), and other related substances.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.

  • Column Temperature: Ambient (~25 °C).

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the diluent to achieve a similar concentration to the standard solution.

  • Chromatography: Equilibrate the column with the mobile phase. Inject the standard and sample solutions into the chromatograph.

  • Analysis: Identify the this compound peak by comparing its retention time with that of the reference standard. The sulfide impurity typically has a higher retention time (e.g., RRT of ~1.6) compared to pantoprazole under these conditions. Calculate the purity of the sample by comparing the peak area of the analyte to the total area of all peaks.

This technical guide provides foundational information for professionals working with this compound. For regulatory submissions or cGMP manufacturing, all protocols and methods must be fully validated according to ICH guidelines.

References

In-Depth Technical Guide: Pantoprazole Sulfide (CAS 102625-64-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole (B1678409) sulfide (B99878), with the Chemical Abstracts Service (CAS) number 102625-64-9, is a key chemical entity in the fields of pharmaceutical chemistry and drug metabolism. It is primarily recognized as a crucial intermediate in the synthesis of Pantoprazole, a widely used proton pump inhibitor (PPI) for the treatment of acid-related gastrointestinal disorders.[1][2] Furthermore, it is a significant metabolite of Pantoprazole, formed in the liver through enzymatic processes.[3][4] This technical guide provides a comprehensive overview of Pantoprazole sulfide, including its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its role in the metabolic pathway of Pantoprazole.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 102625-64-9[3]
IUPAC Name 6-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole
Synonyms Pantoprazole Thioether, 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole
Molecular Formula C₁₆H₁₅F₂N₃O₃S
Molecular Weight 367.37 g/mol
Melting Point 109-115 °C
Appearance White to almost white powder or crystal
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 25 mg/mL, Methanol
λmax 295 nm
LogP 3.8688
Topological Polar Surface Area (TPSA) 69.26 Ų

Synthesis of this compound

This compound is synthesized as a key intermediate in the manufacturing process of Pantoprazole. The most common synthetic route involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Product 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole Condensation Reaction 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole->Condensation Reaction 2-(chloromethyl)-3,4-dimethoxypyridine HCl 2-(chloromethyl)-3,4-dimethoxypyridine HCl 2-(chloromethyl)-3,4-dimethoxypyridine HCl->Condensation Reaction Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Condensation Reaction Solvent (e.g., Water) Solvent (e.g., Water) Solvent (e.g., Water)->Condensation Reaction Temperature (25-30 °C) Temperature (25-30 °C) Temperature (25-30 °C)->Condensation Reaction This compound This compound Condensation Reaction->this compound

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative lab-scale synthesis of this compound.

Materials:

  • 5-(difluoromethoxy)-2-mercaptobenzimidazole

  • 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Dichloromethane (DCM)

  • Acetonitrile (B52724) (ACN)

Procedure:

  • Preparation of the Benzimidazole Salt: In a suitable reaction vessel, dissolve 5-(difluoromethoxy)-2-mercaptobenzimidazole and sodium hydroxide in deionized water with stirring at room temperature until a clear solution is obtained.

  • Condensation Reaction: To the solution from step 1, slowly add a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in deionized water over a period of 2-3 hours, while maintaining the temperature at 25-30 °C.

  • Reaction Monitoring and Isolation: Stir the reaction mixture for 5-6 hours. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC). Upon completion, cool the mixture to 15-20 °C to precipitate the product.

  • Filtration and Washing: Filter the solid product and wash the wet cake thoroughly with deionized water to remove any unreacted starting materials and inorganic salts. The resulting solid is this compound.

Role in Pantoprazole Metabolism

Pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. This compound is one of the main metabolites formed through the reduction of the sulfoxide (B87167) group of Pantoprazole, a reaction catalyzed by CYP2C19 and CYP3A4. It is important to note that the metabolites of pantoprazole are considered to be pharmacologically inactive.

Metabolic_Pathway Pantoprazole Pantoprazole CYP2C19 CYP2C19 Pantoprazole->CYP2C19 CYP3A4 CYP3A4 Pantoprazole->CYP3A4 This compound This compound Pantoprazole Sulfone Pantoprazole Sulfone CYP2C19->this compound CYP3A4->this compound CYP3A4->Pantoprazole Sulfone

Caption: Metabolic pathway of Pantoprazole.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the identification and quantification of this compound, often in the context of purity testing of Pantoprazole or in metabolic studies.

Experimental Protocol: HPLC Analysis

The following is a general HPLC method for the analysis of Pantoprazole and its related impurities, including this compound.

Table 2: HPLC Method Parameters

ParameterConditionReference
Column Hypersil ODS, C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of 0.01 M phosphate (B84403) buffer (pH 7.0) and acetonitrile.
Flow Rate 1.0 mL/min
Detection UV at 290 nm
Column Temperature 30 °C
Injection Volume 20 µL

Procedure:

  • Standard and Sample Preparation: Prepare standard solutions of this compound in a suitable diluent (e.g., a mixture of acetonitrile and water). For the analysis of bulk drug or formulations, dissolve the sample in the same diluent to a known concentration.

  • Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase. Inject the standard and sample solutions into the chromatograph.

  • Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound by comparing the peak area with the calibration curve generated from the standard solutions.

Biological Activity

While Pantoprazole is a potent inhibitor of the gastric H+/K+-ATPase (proton pump), its metabolite, this compound, is generally considered to be pharmacologically inactive. One source, however, suggests it may have some inhibitory activity against certain bacterial species, though this is not its primary therapeutic application. The primary significance of this compound in a biological context is as a marker of Pantoprazole metabolism.

Conclusion

This compound (CAS 102625-64-9) is a compound of significant interest to the pharmaceutical industry. Its role as a pivotal intermediate in the synthesis of Pantoprazole and as a major metabolite makes its study essential for drug development, quality control, and pharmacokinetic analysis. This technical guide has provided a detailed overview of its chemical properties, synthesis, metabolic fate, and analytical characterization to support the work of researchers and scientists in this field.

References

Physicochemical Properties of Pantoprazole Sulfide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantoprazole (B1678409) sulfide (B99878), a key intermediate in the synthesis of the proton pump inhibitor pantoprazole, is also one of its primary metabolites. A thorough understanding of its physicochemical properties is paramount for drug development, formulation, and analytical method development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of pantoprazole sulfide, including its chemical identity, solubility, melting point, and spectral properties. Detailed experimental protocols for the determination of these properties are provided, alongside visualizations of its synthetic and metabolic pathways to offer a complete profile for researchers and drug development professionals.

Chemical and Physical Properties

This compound, chemically known as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole, is a thioether derivative.[1][2] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
PropertyValueReference(s)
IUPAC Name 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole[1][2]
Synonyms Pantoprazole Thioether, Pantoprazole EP Impurity B[1]
CAS Number 102625-64-9
Chemical Formula C₁₆H₁₅F₂N₃O₃S
Molecular Weight 367.37 g/mol
Appearance Off-white to light brown or light orange to light red powder/crystal
Table 2: Physicochemical Data of this compound
PropertyValueReference(s)
Melting Point 109-120 °C
Solubility Soluble in Methanol; Slightly soluble in DMSO and Ethanol; Soluble in DMF (30 mg/mL); Soluble in DMF:PBS (pH 7.2) (1:1) at 0.5 mg/mL
pKa (Predicted) 8.97 ± 0.10
UV λmax ~295 nm

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Synthesis of this compound

This compound is synthesized via the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride in the presence of a base.

Materials:

  • 5-(difluoromethoxy)-2-mercaptobenzimidazole

  • 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Isopropanol (optional, as a solvent)

Procedure:

  • Charge a reaction vessel with 5-difluoromethoxy-2-mercaptobenzimidazole and deionized water (or isopropanol).

  • Add sodium hydroxide to the mixture and stir until the solids dissolve.

  • In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in water.

  • Slowly add the pyridine (B92270) solution to the benzimidazole (B57391) solution over a period of 2-3 hours, maintaining the temperature at 25-30 °C.

  • Stir the reaction mixture for 5-6 hours.

  • Monitor the reaction completion by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the mixture to 15-20 °C to precipitate the product.

  • Filter the resulting solid, which is this compound.

  • Wash the collected solid with water to remove any remaining impurities.

  • Dry the product under vacuum.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Materials:

  • Dried this compound powder

  • Capillary tubes (sealed at one end)

  • Melting point apparatus

Procedure:

  • Ensure the this compound sample is finely powdered and completely dry.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point of the sample.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common technique to determine the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., methanol, water, DMSO)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Add an excess amount of this compound to a glass vial containing a known volume of the solvent.

  • Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with the solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of this compound in the diluted solution using a validated UV-Vis spectrophotometric or HPLC method.

  • Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) of this compound, a benzimidazole derivative, can be experimentally determined using potentiometric titration.

Materials:

  • This compound

  • Standardized hydrochloric acid (HCl) solution

  • Standardized sodium hydroxide (NaOH) solution

  • pH meter with a suitable electrode

  • Burette

  • Stirrer

Procedure:

  • Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and an organic co-solvent if solubility is low).

  • Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titrate the solution with a standardized solution of HCl, recording the pH value after each addition of the titrant.

  • Continue the titration past the equivalence point.

  • Plot the pH values against the volume of HCl added to obtain a titration curve.

  • The pKa can be determined from the pH at the half-equivalence point.

  • For the basic pKa, the process can be repeated by titrating with a standardized NaOH solution.

Spectroscopic Analysis

2.5.1. UV-Visible Spectroscopy A solution of this compound in a suitable solvent (e.g., methanol) is prepared and its absorbance is measured across the UV-Visible spectrum (typically 200-400 nm) using a spectrophotometer to determine the wavelength of maximum absorbance (λmax).

2.5.2. Infrared (IR) Spectroscopy The IR spectrum of solid this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically by the KBr pellet or Attenuated Total Reflectance (ATR) method. The resulting spectrum reveals the characteristic functional groups present in the molecule.

2.5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆). The chemical shifts, splitting patterns, and integration values provide detailed information about the molecular structure.

2.5.4. Mass Spectrometry (MS) The mass spectrum of this compound can be obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). This analysis provides the mass-to-charge ratio of the molecular ion and its fragments, confirming the molecular weight and elemental composition.

Synthesis and Metabolic Pathways

Synthetic Pathway of Pantoprazole

This compound is a crucial intermediate in the synthesis of pantoprazole. The sulfide is oxidized to the corresponding sulfoxide, which is pantoprazole.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product 5_DFM_2_MB 5-(Difluoromethoxy)- 2-mercaptobenzimidazole Pantoprazole_Sulfide This compound 5_DFM_2_MB->Pantoprazole_Sulfide Condensation (Base) 2_CM_3_4_DMP 2-(Chloromethyl)-3,4- dimethoxypyridine HCl 2_CM_3_4_DMP->Pantoprazole_Sulfide Pantoprazole Pantoprazole Pantoprazole_Sulfide->Pantoprazole Oxidation

Synthetic pathway of Pantoprazole from its precursors.
Metabolic Pathway of Pantoprazole

Pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. This compound is one of the metabolites formed through the action of CYP3A4.

Metabolic_Pathway Pantoprazole Pantoprazole CYP2C19 CYP2C19 Pantoprazole->CYP2C19 CYP3A4 CYP3A4 Pantoprazole->CYP3A4 Demethylated_Metabolite Demethylated Metabolite CYP2C19->Demethylated_Metabolite Demethylation Pantoprazole_Sulfide This compound CYP3A4->Pantoprazole_Sulfide Oxidation Pantoprazole_Sulfone Pantoprazole Sulfone CYP3A4->Pantoprazole_Sulfone Oxidation Sulfation Sulfation Demethylated_Metabolite->Sulfation Pantoprazole_Sulfate Pantoprazole Sulfate Sulfation->Pantoprazole_Sulfate

Metabolic pathways of Pantoprazole in the liver.

Biological Activity

While primarily known as a metabolite and synthetic intermediate, some studies suggest that this compound may possess intrinsic biological activity. It has been reported to have inhibitory activity against certain bacterial species, including Staphylococcus aureus and Clostridium perfringens. Additionally, it is mentioned as being used as an inhibitor to treat gastric acid pump disorders. However, its pharmacological effects are generally considered to be significantly less potent than the parent drug, pantoprazole. Further research is needed to fully elucidate the independent biological roles of this compound.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of this compound. The presented data, including chemical identifiers, solubility, melting point, and spectral characteristics, are essential for scientists and researchers in the fields of drug discovery, development, and quality control. The detailed experimental protocols offer practical guidance for the characterization of this important compound. The visualization of its synthetic and metabolic pathways further enhances the understanding of its role in the lifecycle of pantoprazole. This comprehensive overview serves as a valuable tool for professionals working with pantoprazole and its related substances.

References

An In-depth Technical Guide to the Role and Mechanism of Action of Pantoprazole Sulfide as a Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole (B1678409), a widely prescribed proton pump inhibitor (PPI), effectively suppresses gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2] Administered as a prodrug, pantoprazole requires activation in an acidic environment to exert its therapeutic effect. The metabolic fate of pantoprazole in the body is a critical aspect of its pharmacology, leading to the formation of several metabolites. Among these is pantoprazole sulfide (B99878), a molecule that also serves as a key intermediate in the chemical synthesis of the parent drug.[3] This technical guide provides a comprehensive examination of pantoprazole sulfide's role as a metabolite, focusing on its mechanism of action—or lack thereof—in the context of gastric acid inhibition. It will detail its formation, subsequent metabolic pathways, and the experimental protocols used to elucidate its pharmacological activity.

The Metabolic Pathway of Pantoprazole

Pantoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[1] The main metabolic pathways involve demethylation and oxidation. The key enzymes responsible for the metabolism of pantoprazole are CYP2C19 and, to a lesser extent, CYP3A4. Genetic polymorphisms in CYP2C19 can lead to inter-individual variations in pantoprazole metabolism and clinical efficacy.

The formation of this compound is a result of the reduction of the sulfoxide (B87167) group of pantoprazole. While some sources depict the formation of this compound as a product of CYP3A4 metabolism, it is more prominently recognized as an intermediate in the synthesis of pantoprazole and as a related substance in the final drug product. The primary metabolic routes for pantoprazole are demethylation by CYP2C19, followed by sulfation, and oxidation by CYP3A4 to form pantoprazole sulfone.

There is no evidence to suggest that any of the metabolites of pantoprazole, including this compound, are pharmacologically active. Their formation is primarily a step towards inactivation and elimination from the body. Almost 80% of an oral or intravenous dose of pantoprazole is excreted as metabolites in the urine, with the remainder found in the feces.

Metabolic_Pathway_of_Pantoprazole cluster_metabolism Metabolism in the Liver Pantoprazole Pantoprazole (Sulfoxide) Parietal_Cell Gastric Parietal Cell (Acidic Environment) Pantoprazole->Parietal_Cell Accumulation CYP2C19 CYP2C19 Pantoprazole->CYP2C19 CYP3A4 CYP3A4 Pantoprazole->CYP3A4 Active_Sulfenamide Active Cyclic Sulfenamide Parietal_Cell->Active_Sulfenamide Acid-catalyzed conversion H_K_ATPase H+/K+-ATPase (Proton Pump) Active_Sulfenamide->H_K_ATPase Covalent Binding to Cys813 & Cys822 Inhibition Irreversible Inhibition H_K_ATPase->Inhibition Liver Liver Other_Metabolites Other Inactive Metabolites (e.g., Demethylated, Sulfated) CYP2C19->Other_Metabolites Pantoprazole_Sulfide This compound CYP3A4->Pantoprazole_Sulfide Minor Pathway Pantoprazole_Sulfone Pantoprazole Sulfone (Inactive) CYP3A4->Pantoprazole_Sulfone Excretion Excretion (Urine, Feces) Pantoprazole_Sulfide->Excretion Pantoprazole_Sulfone->Excretion Other_Metabolites->Excretion H_K_ATPase_Assay_Workflow Start Start: Prepare Reagents Prepare_Vesicles Prepare H+/K+-ATPase-enriched Gastric Vesicles Start->Prepare_Vesicles Prepare_Compounds Prepare Serial Dilutions of This compound and Controls Start->Prepare_Compounds Assay_Setup Set up 96-well plate with Vesicles and Compounds Prepare_Vesicles->Assay_Setup Prepare_Compounds->Assay_Setup Incubation Pre-incubate at 37°C Assay_Setup->Incubation Start_Reaction Initiate Reaction with ATP Incubation->Start_Reaction Incubate_Reaction Incubate at 37°C Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction with Quenching Agent Incubate_Reaction->Stop_Reaction Measure_Phosphate Measure Inorganic Phosphate (Pi) Colorimetrically Stop_Reaction->Measure_Phosphate Data_Analysis Calculate % Inhibition and IC50 Measure_Phosphate->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide to the Synthesis Pathways of Pantoprazole Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for pantoprazole (B1678409) sulfide (B99878), a crucial intermediate in the manufacturing of the proton pump inhibitor, pantoprazole. The document details the core chemical reactions, experimental protocols, and quantitative data to support research and development in this area.

Introduction to Pantoprazole Sulfide

This compound, chemically known as 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole, is the direct precursor to pantoprazole.[1][2] The synthesis of pantoprazole involves the oxidation of this thioether intermediate to the corresponding sulfoxide, which is the active pharmaceutical ingredient.[1][2][3] Therefore, an efficient and well-controlled synthesis of this compound is fundamental to the overall manufacturing process of pantoprazole. It is also considered a metabolite of pantoprazole.

Core Synthesis Pathway

The most common and industrially applied method for synthesizing this compound is a condensation reaction. This pathway involves the reaction of two key starting materials: 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole (I) and 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride (II).

The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), to facilitate the nucleophilic substitution, yielding the thioether intermediate, this compound (III). Various solvents can be used for this reaction, including water and isopropanol (B130326). The careful control of reaction conditions is crucial to ensure a high yield and purity of the final product.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole Product This compound 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole->Product 2-(chloromethyl)-3,4-dimethoxypyridine HCl 2-(chloromethyl)-3,4-dimethoxypyridine HCl 2-(chloromethyl)-3,4-dimethoxypyridine HCl->Product Base Base (e.g., NaOH) Base->Product Solvent Solvent (e.g., Water, Isopropanol) Solvent->Product

Diagram 1: Synthesis of this compound.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound based on established literature.

Protocol 1: Synthesis in an Aqueous Medium

This protocol is adapted from procedures described for a one-pot synthesis of pantoprazole sodium sesquihydrate.

  • Materials:

    • 5-(difluoromethoxy)-2-mercaptobenzimidazole (100 g, 0.46 mol)

    • Sodium hydroxide (37 g, 0.925 mol)

    • Deionized water (1200 mL total)

    • 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (103 g)

  • Procedure:

    • In a 3 L four-necked round-bottom flask equipped with a mechanical stirrer, add 5-(difluoromethoxy)-2-mercaptobenzimidazole (100 g), deionized water (1000 mL), and sodium hydroxide (37 g).

    • Stir the mixture at 25–30 °C until all solids have dissolved.

    • In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride (103 g) in water (200 mL).

    • Slowly add the pyridine (B92270) solution to the flask over 2-3 hours, while maintaining the temperature at 25-30 °C.

    • Stir the reaction mixture for 5-6 hours.

    • Monitor the completion of the reaction by High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete, cool the mixture to 15-20 °C.

    • Filter the resulting solid product (this compound).

    • Wash the collected solid with water. The wet cake can be carried forward to the next oxidation step.

Protocol 2: Synthesis in Isopropanol

This protocol provides an alternative solvent system for the condensation reaction.

  • Materials:

    • 5-difluoromethoxy-2-mercapto-1H-benzimidazole (92.1 g)

    • 2-chloromethyl-3,4-dimethoxypyridine (95.8 g)

    • Isopropanol (920 mL)

    • Sodium hydroxide (20.5 g)

    • Pure water (920 mL for dissolution of NaOH and 920 mL for precipitation)

  • Procedure:

    • To a reactor, add isopropanol (920 mL), 5-difluoromethoxy-2-mercapto-1H-benzimidazole (92.1 g), and 2-chloromethyl-3,4-dimethoxypyridine (95.8 g).

    • Prepare a sodium hydroxide solution by dissolving 20.5 g of NaOH in 920 mL of pure water.

    • Slowly add the sodium hydroxide solution dropwise to the mixture in the reactor.

    • Stir the reaction mixture at room temperature for 2 hours.

    • After the reaction is complete, add 920 mL of pure water to the mixture and continue stirring for 1 hour to precipitate the product.

    • Collect the solid product by filtration and dry it under a vacuum.

Quantitative Data Summary

The following table summarizes the quantitative data from the described synthesis protocols.

ParameterProtocol 1 (Aqueous)Protocol 2 (Isopropanol)
Reactant 1 5-(difluoromethoxy)-2-mercaptobenzimidazole5-difluoromethoxy-2-mercapto-1H-benzimidazole
Quantity of Reactant 1 100 g (0.46 mol)92.1 g
Reactant 2 2-chloromethyl-3,4-dimethoxypyridine HCl2-chloromethyl-3,4-dimethoxypyridine
Quantity of Reactant 2 103 g95.8 g
Base Sodium HydroxideSodium Hydroxide
Quantity of Base 37 g (0.925 mol)20.5 g
Solvent(s) Deionized WaterIsopropanol, Water
Reaction Temperature 25-30 °CRoom Temperature
Reaction Time 5-6 hours2 hours
Yield Not specified for isolated sulfide137.4 g (87.8%)
Melting Point Not specified94 °C

Overall Synthesis and Mechanism of Action

The synthesis of this compound is the first of a two-step process to produce pantoprazole. The subsequent step is an oxidation reaction that converts the sulfide to a sulfoxide.

G Start1 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole Sulfide This compound Start1->Sulfide Condensation Start2 2-(chloromethyl)-3,4-dimethoxypyridine HCl Start2->Sulfide Condensation Oxidation Oxidation (e.g., NaOCl) Sulfide->Oxidation Pantoprazole Pantoprazole (Sulfoxide) Oxidation->Pantoprazole

Diagram 2: Overall Pantoprazole Synthesis Workflow.

Pantoprazole itself is a prodrug that, once it reaches the acidic environment of the gastric parietal cells, undergoes an acid-catalyzed conversion into its active form, a cyclic sulfenamide. This active metabolite then irreversibly inhibits the H+/K+-ATPase (proton pump) by forming a covalent disulfide bond with cysteine residues on the enzyme.

G Pantoprazole Pantoprazole (Prodrug) AcidicEnv Acidic Environment (Parietal Cell Canaliculi, pH ~1.0) Pantoprazole->AcidicEnv Acid-catalyzed conversion ActiveForm Cyclic Sulfenamide (Active Form) AcidicEnv->ActiveForm Acid-catalyzed conversion Inhibition Irreversible Inhibition ActiveForm->Inhibition ProtonPump H+/K+-ATPase (Proton Pump) ProtonPump->Inhibition AcidSecretion Gastric Acid Secretion Blocked Inhibition->AcidSecretion

Diagram 3: Mechanism of Action of Pantoprazole.

References

An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Pantoprazole Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the spectroscopic data for pantoprazole (B1678409) sulfide (B99878), a known metabolite and impurity of the proton pump inhibitor, pantoprazole. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive interpretation of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data to facilitate the structural elucidation and characterization of this compound.

Chemical Structure and Properties

Pantoprazole sulfide, chemically named 6-(difluoromethoxy)-2-[(3,4-dimethoxy-2-pyridinyl)methylsulfanyl]-1H-benzimidazole, is a thioether derivative of pantoprazole.[1] The structural details are fundamental for the interpretation of its spectroscopic data.

  • Molecular Formula: C₁₆H₁₅F₂N₃O₃S[1]

  • Molecular Weight: 367.37 g/mol [2]

  • CAS Number: 102625-64-9[2]

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from NMR, MS, and IR spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

While specific, publicly available high-resolution ¹H NMR data with assigned chemical shifts and coupling constants for this compound is limited, certificates of analysis for commercial standards often state that the ¹H NMR spectrum is "consistent with structure." Based on the known structure and data from related compounds, the expected proton signals are summarized below.

Chemical Shift (δ, ppm) (Predicted)MultiplicityNumber of ProtonsAssignment
~8.10s1HAromatic H (Pyridinyl)
~7.50 - 7.10m3HAromatic H (Benzimidazolyl)
~6.90d1HAromatic H (Pyridinyl)
~6.70t1H-OCHF₂
~4.40s2H-S-CH₂-
~3.90s3H-OCH₃
~3.85s3H-OCH₃
~12.5 (broad)s1HN-H (Benzimidazolyl)

¹³C NMR (Carbon NMR) Data

The ¹³C NMR spectrum of this compound has been reported in the literature, with the solvent being DMSO-d₆.[3]

Chemical Shift (δ, ppm)Assignment
~160 - 150Aromatic C-O, C=N
~150 - 140Aromatic C (Pyridinyl)
~140 - 110Aromatic C (Benzimidazolyl and Pyridinyl)
~115 (t)-OCHF₂
~60 - 55-OCH₃
~30-S-CH₂-
Mass Spectrometry (MS)

High-resolution mass spectrometry, particularly using techniques like LC-MS/MS with electrospray ionization (ESI), is crucial for confirming the molecular weight and fragmentation pattern of this compound.

m/z RatioIon TypeInterpretation
368.0880[M+H]⁺Protonated molecular ion
366.0729[M-H]⁻Deprotonated molecular ion
214.0022[Fragment]⁻Fragment ion observed in MS/MS of [M-H]⁻
193.9961[Fragment]⁻Fragment ion observed in MS/MS of [M-H]⁻
162.9976[Fragment]⁻Fragment ion observed in MS/MS of [M-H]⁻
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound provides information about the functional groups present in the molecule. The data is typically acquired using KBr pellet or ATR techniques.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3400 - 3200MediumN-H stretching (Benzimidazole)
~3100 - 3000MediumAromatic C-H stretching
~2950 - 2850MediumAliphatic C-H stretching (-CH₃, -CH₂)
~1620 - 1580StrongC=N and C=C stretching (Aromatic rings)
~1480 - 1440StrongAromatic C=C stretching
~1280 - 1200StrongC-O-C stretching (Aromatic ethers)
~1100 - 1000StrongC-F stretching (-OCHF₂)
~750 - 700StrongC-S stretching

Experimental Protocols

Detailed methodologies are essential for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a suitable deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-14 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-200 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and further diluted to an appropriate concentration (e.g., 1 µg/mL) with the mobile phase.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Liquid Chromatography Parameters:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI positive and/or negative mode.

    • Scan Mode: Full scan for molecular ion confirmation and product ion scan (MS/MS) for fragmentation analysis.

    • Collision Gas: Argon or nitrogen.

    • Collision Energy: Optimized to achieve characteristic fragmentation.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: A small amount of this compound is finely ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR).

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The acquired spectrum is baseline corrected and may be normalized. Peak positions are identified and reported in wavenumbers (cm⁻¹).

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the correlation between the molecular structure and the expected spectroscopic signals.

experimental_workflow Experimental Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization sample This compound Sample dissolution Dissolution in Deuterated Solvent (NMR) sample->dissolution dilution Dilution in Mobile Phase (MS) sample->dilution pellet Preparation of KBr Pellet/ATR (IR) sample->pellet nmr NMR Spectrometer (¹H and ¹³C) dissolution->nmr ms LC-MS/MS System dilution->ms ir FTIR Spectrometer pellet->ir nmr_data NMR Spectra (Chemical Shifts, Coupling Constants) nmr->nmr_data ms_data Mass Spectra (m/z, Fragmentation) ms->ms_data ir_data IR Spectrum (Wavenumbers) ir->ir_data interpretation Structural Elucidation and Confirmation of This compound nmr_data->interpretation ms_data->interpretation ir_data->interpretation

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Correlation of this compound's structure with its spectroscopic signatures.

References

The Pivotal Intermediate: A Technical Guide to Pantoprazole Sulfide in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pantoprazole (B1678409) sulfide (B99878), a critical intermediate in the synthesis of the proton pump inhibitor (PPI), pantoprazole. The document details the synthetic pathways, reaction mechanisms, and analytical characterization of this key compound, offering valuable insights for researchers and professionals in the field of drug development and manufacturing.

Introduction: The Role of Pantoprazole Sulfide

Pantoprazole, a substituted benzimidazole (B57391), is a widely used medication for the treatment of acid-related gastrointestinal disorders. Its synthesis is a multi-step process in which the formation of this compound is a crucial convergent step. The sulfide is the immediate precursor to the active pharmaceutical ingredient (API), pantoprazole, and the efficiency of its synthesis and the control of its purity are paramount to the overall success of the manufacturing process. The most common industrial synthesis involves a two-step process: the condensation of a substituted benzimidazole with a pyridine (B92270) derivative to form this compound, followed by a selective oxidation to yield pantoprazole.[1]

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is primarily achieved through a condensation reaction between 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[1][2] This is followed by a controlled oxidation of the resulting thioether to the corresponding sulfoxide (B87167), which is pantoprazole.

Step 1: Condensation Reaction

The initial step involves the formation of the thioether linkage. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), in a suitable solvent.[1]

G cluster_reactants Reactants cluster_conditions Reaction Conditions 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole This compound This compound 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole->this compound 2-chloromethyl-3,4-dimethoxypyridine HCl 2-chloromethyl-3,4-dimethoxypyridine HCl 2-chloromethyl-3,4-dimethoxypyridine HCl->this compound Base Base (e.g., NaOH) Base->this compound Solvent Solvent (e.g., Water, Isopropanol) Solvent->this compound

Caption: Condensation reaction for the synthesis of this compound.

Step 2: Oxidation

The second and critical step is the selective oxidation of the sulfide to the sulfoxide (pantoprazole). Careful control of the reaction conditions is essential to prevent over-oxidation to the corresponding sulfone impurity.[1] Various oxidizing agents can be employed, with sodium hypochlorite (B82951) being a common choice due to its cost-effectiveness.

G This compound This compound Pantoprazole Pantoprazole This compound->Pantoprazole Controlled Oxidation Sulfone Impurity Sulfone Impurity This compound->Sulfone Impurity Over-oxidation Oxidizing Agent Oxidizing Agent (e.g., NaOCl, H2O2) Oxidizing Agent->Pantoprazole

Caption: Oxidation of this compound to pantoprazole.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for reproducibility and process optimization.

Synthesis of 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (this compound)

Protocol 1: Aqueous Medium

  • Materials:

    • 5-difluoromethoxy-2-mercapto-1H-benzimidazole

    • 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

    • Sodium hydroxide (NaOH)

    • Deionized water

  • Procedure:

    • Charge a reaction vessel with 5-difluoromethoxy-2-mercapto-1H-benzimidazole and a 10-fold volume of deionized water.

    • Add 2 molar equivalents of sodium hydroxide and stir at 25-30 °C until all solids dissolve.

    • In a separate vessel, dissolve an equimolar amount of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in deionized water.

    • Slowly add the pyridine solution to the benzimidazole solution over 2-3 hours, maintaining the temperature at 25-30 °C.

    • Stir the reaction mixture for approximately 3 hours.

    • Monitor the reaction completion by High-Performance Liquid Chromatography (HPLC).

    • Upon completion, the product precipitates as a solid.

    • Filter the solid, wash with deionized water, and the resulting wet cake can be used directly in the subsequent oxidation step without drying.

Protocol 2: Isopropanol Medium

  • Materials:

    • 5-difluoromethoxy-2-mercapto-1H-benzimidazole (92.1 g)

    • 2-chloromethyl-3,4-dimethoxypyridine (95.8 g)

    • Sodium hydroxide (20.5 g)

    • Isopropanol (920 mL)

    • Pure water (920 mL)

  • Procedure:

    • To a reactor, add isopropanol, 5-difluoromethoxy-2-mercapto-1H-benzimidazole, and 2-chloromethyl-3,4-dimethoxypyridine.

    • Prepare a sodium hydroxide solution by dissolving NaOH in pure water.

    • Slowly add the sodium hydroxide solution dropwise to the mixture at room temperature.

    • Stir the reaction mixture for 2 hours.

    • After the reaction is complete, add an equal volume of pure water and continue stirring for 1 hour.

    • Collect the resulting solid product by filtration and dry it under a vacuum.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and characterization of this compound.

Table 1: Reaction Parameters for this compound Synthesis

ParameterAqueous MediumIsopropanol MediumReference
Yield 99.80%87.8%
Purity (HPLC) 99.91%≥98.0%
Reaction Time 3 hours2 hours
Temperature 25-30 °CRoom Temperature

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Chemical Formula C₁₆H₁₅F₂N₃O₃S
Molecular Weight 367.37 g/mol
Melting Point 94 °C
Appearance Gray-white to light brown smooth crystals
Solubility Soluble in methanol
¹³C NMR (DMSO-d₆) δ (ppm) 149.53, 149.31, 149.26, 132.19, 120.18, 116.80, 115.95, 113.42, 110.52, 103.46
Mass Spectrum (m/z) 367.0802 (Exact Mass)

Analytical Methods: Ensuring Purity

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for monitoring the synthesis of this compound and quantifying its purity. A validated, stability-indicating HPLC method is essential for resolving this compound from its starting materials, pantoprazole, and potential impurities like the sulfone analog.

HPLC Method Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Injection Injection into HPLC system Filtration->Injection Separation Separation on C18 column Injection->Separation Detection UV Detection (e.g., 290 nm) Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification of This compound and Impurities Integration->Quantification

Caption: General workflow for the HPLC analysis of this compound.

A typical reversed-phase HPLC method utilizes a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Detection is commonly performed using a UV detector at a wavelength of approximately 290 nm.

Conclusion

This compound is a cornerstone intermediate in the production of pantoprazole. A thorough understanding of its synthesis, including optimal reaction conditions and robust analytical methods for purity assessment, is critical for efficient and high-quality drug manufacturing. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and researchers involved in the development and production of this important pharmaceutical agent. The emphasis on carrying the wet cake of this compound directly to the oxidation step represents a more efficient and environmentally friendly approach in industrial settings.

References

Solubility characteristics of pantoprazole sulfide in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility Characteristics of Pantoprazole (B1678409) Sulfide (B99878)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of pantoprazole sulfide, a key metabolite and synthetic intermediate of the proton pump inhibitor pantoprazole. The document compiles available quantitative and qualitative solubility data in various organic solvents and aqueous systems. It further outlines a detailed experimental protocol for determining the equilibrium solubility of this compound and presents a visual workflow to guide researchers in these evaluations. This guide is intended to be a valuable resource for professionals in drug development and pharmaceutical sciences, aiding in formulation design, process chemistry, and analytical method development.

Introduction

This compound, chemically known as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole, is the immediate precursor in the synthesis of pantoprazole. It is also a primary metabolite formed by the cytochrome P450 (CYP) isomers CYP2C19 and CYP3A4.[1] Understanding the solubility of this compound is critical for optimizing its synthesis, purification, and for studying its metabolic fate. Solubility data is paramount for the development of stable formulations and for ensuring accurate and reproducible results in preclinical and clinical studies. This guide aims to consolidate the currently available solubility information for this compound and to provide standardized methodologies for its determination.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₆H₁₅F₂N₃O₃S[1][2]
Molecular Weight 367.37 g/mol [2]
Appearance Light orange to light red crystalline powder[3]
CAS Number 102625-64-9

Solubility Data

The solubility of this compound has been reported in several organic solvents and a mixed aqueous buffer system. The available quantitative data is summarized in Table 1. Qualitative solubility in methanol (B129727) has also been noted.

Table 1: Quantitative Solubility of this compound

SolventSolubility (mg/mL)Temperature (°C)
Dimethylformamide (DMF)30Not Specified
Dimethyl Sulfoxide (DMSO)30Not Specified
Ethanol25Not Specified
DMF:PBS (pH 7.2) (1:1)0.5Not Specified

Note: The temperatures at which these solubilities were determined were not specified in the source literature. It is common for such data to be reported at ambient room temperature (approximately 20-25°C).

Experimental Protocol: Equilibrium Solubility Determination

The following protocol describes the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a compound. This method is applicable for determining the solubility of this compound in various solvents.

4.1. Materials

  • This compound (of known purity)

  • Solvent of interest (e.g., purified water, pH buffers, organic solvents)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a calibrated UV-Vis spectrophotometer)

4.2. Methodology

  • Preparation of Solvent: Prepare the desired solvent or buffer system. For pH-dependent solubility, prepare a series of buffers at the target pH values (e.g., pH 1.2, 4.5, 6.8, 7.4).

  • Addition of Excess Solute: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains after equilibrium is reached.

  • Solvent Addition: Accurately add a known volume of the solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter appropriate for the solvent into a clean vial.

  • Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the determination of equilibrium solubility.

experimental_workflow start Start prep_materials Prepare Materials: - this compound - Solvents/Buffers start->prep_materials add_excess Add Excess Pantoprazole Sulfide to Vials prep_materials->add_excess add_solvent Add Known Volume of Solvent add_excess->add_solvent equilibrate Equilibrate with Agitation (Constant Temperature) add_solvent->equilibrate phase_separation Phase Separation (Centrifugation) equilibrate->phase_separation sample_filter Sample and Filter Supernatant phase_separation->sample_filter quantify Quantify Concentration (e.g., HPLC) sample_filter->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

References

Methodological & Application

Application Notes and Protocols: Step-by-Step Synthesis of Pantoprazole Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pantoprazole (B1678409) sulfide (B99878), chemically known as 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole, is a crucial intermediate in the industrial synthesis of pantoprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2][3] The synthesis of pantoprazole typically involves a two-step process: the formation of pantoprazole sulfide followed by its selective oxidation to pantoprazole.[1][4] This document provides a detailed protocol for the synthesis of this compound through the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride.

Reaction Scheme

The synthesis proceeds via a condensation reaction where a thioether linkage is formed between the two key starting materials in the presence of a base.

reaction_scheme cluster_reactants Reactants cluster_products Products 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole reaction_center + 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole->reaction_center 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride->reaction_center NaOH NaOH (aq) NaOH->reaction_center This compound This compound NaCl NaCl H2O H2O reaction_arrow reaction_center->reaction_arrow reaction_arrow->this compound reaction_arrow->NaCl reaction_arrow->H2O

Caption: Chemical reaction for the synthesis of this compound.

Experimental Protocol

This protocol is based on established laboratory procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 5-(difluoromethoxy)-2-mercaptobenzimidazole

  • 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

  • Dichloromethane (for potential extraction if needed)

Equipment:

  • 3 L four-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Addition funnel

  • Filtration apparatus

Procedure:

  • Preparation of Benzimidazole (B57391) Solution:

    • Charge a 3 L four-necked round-bottom flask with 100 g of 5-difluoromethoxy-2-mercaptobenzimidazole, 1000 mL of deionized water, and 37 g of sodium hydroxide.

    • Stir the mixture at a constant temperature of 25–30 °C until all solids have dissolved.

  • Preparation of Pyridine (B92270) Solution:

    • In a separate vessel, dissolve 103 g of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in 200 mL of deionized water.

  • Condensation Reaction:

    • Slowly add the pyridine solution to the flask containing the benzimidazole solution over a period of 2–3 hours, while maintaining the reaction temperature at 25-30 °C.

    • After the addition is complete, continue to stir the reaction mixture for an additional 5-6 hours.

  • Reaction Monitoring:

    • Monitor the completion of the reaction by High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Isolation of this compound:

    • Once the reaction is complete, cool the mixture to 15-20 °C.

    • Filter the resulting solid precipitate using a filtration apparatus.

    • Wash the collected solid (wet cake) thoroughly with deionized water to remove any remaining impurities.

  • Drying (Optional):

    • While it is possible to proceed to the next oxidation step with the wet cake, if a dry product is required, it can be dried under vacuum at 50 °C to a constant weight.

Quantitative Data Summary

ParameterValueReference
Reactants
5-(difluoromethoxy)-2-mercaptobenzimidazole100 g (0.46 mol)
2-chloromethyl-3,4-dimethoxypyridine hydrochloride103 g (0.46 mol)
Sodium Hydroxide (for benzimidazole solution)37 g (0.925 mol)
Solvents
Deionized water (for benzimidazole)1000 mL
Deionized water (for pyridine)200 mL
Reaction Conditions
Temperature25-30 °C
Addition Time2-3 hours
Reaction Time (post-addition)5-6 hours
Work-up
Cooling Temperature15-20 °C
Yield
Expected YieldHigh (quantitative data for the isolated sulfide is often not reported as it is used in-situ)

Experimental Workflow

G Synthesis Workflow for this compound A 1. Prepare Benzimidazole Solution - Charge flask with 5-(difluoromethoxy)-2-mercaptobenzimidazole, NaOH, and water. - Stir at 25-30 °C until dissolved. C 3. Condensation Reaction - Slowly add pyridine solution to benzimidazole solution over 2-3 hours at 25-30 °C. - Stir for 5-6 hours. A->C B 2. Prepare Pyridine Solution - Dissolve 2-chloromethyl-3,4-dimethoxypyridine HCl in water. B->C D 4. Monitor Reaction - Use HPLC to check for completion. C->D E 5. Isolate Product - Cool the reaction mixture to 15-20 °C. D->E F 6. Filtration - Filter the precipitated solid. E->F G 7. Washing - Wash the solid with deionized water. F->G H This compound (Wet Cake) G->H

Caption: Step-by-step workflow for the synthesis of this compound.

References

Application Notes and Protocols for Asymmetric Synthesis of Chiral Pantoprazole Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the primary techniques for the asymmetric synthesis of chiral pantoprazole (B1678409), focusing on the enantioselective oxidation of the prochiral pantoprazole sulfide (B99878) intermediate. This critical step determines the enantiomeric purity of the final active pharmaceutical ingredient (API), (S)-pantoprazole (Esomeprazole) or (R)-pantoprazole.

Introduction

Pantoprazole is a proton pump inhibitor that contains a stereogenic sulfur atom in its sulfoxide (B87167) moiety, existing as two enantiomers. The (S)-enantiomer, in particular, has demonstrated therapeutic advantages. The most direct and industrially relevant approach to obtaining enantiomerically pure pantoprazole is through the asymmetric oxidation of the pantoprazole sulfide precursor: 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole. This document outlines the key catalytic systems employed for this transformation, including metal-catalyzed and biocatalytic methods.

General Synthetic Pathway

The overall synthesis of chiral pantoprazole is a two-step process. The first step is the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride to form the this compound. The second, and key, step is the asymmetric oxidation of this sulfide to the desired chiral sulfoxide.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Asymmetric Oxidation 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole This compound This compound 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole->this compound Base (e.g., NaOH) 2-(chloromethyl)-3,4-dimethoxypyridine HCl 2-(chloromethyl)-3,4-dimethoxypyridine HCl 2-(chloromethyl)-3,4-dimethoxypyridine HCl->this compound Chiral Pantoprazole Chiral Pantoprazole This compound->Chiral Pantoprazole Chiral Catalyst + Oxidant

Caption: General two-step synthesis of chiral pantoprazole.

Metal-Catalyzed Asymmetric Sulfoxidation

Transition metal complexes with chiral ligands are the most widely employed catalysts for the enantioselective oxidation of sulfides. Titanium and vanadium-based systems have shown particular efficacy for the synthesis of chiral pantoprazole and related proton pump inhibitors.

Titanium-Catalyzed Asymmetric Sulfoxidation (Kagan-Modena Protocol)

This method utilizes a chiral catalyst generated in situ from a titanium (IV) alkoxide, typically titanium (IV) isopropoxide (Ti(Oi-Pr)₄), and a chiral diethyl tartrate (DET) ligand. Cumene (B47948) hydroperoxide (CHP) is a commonly used oxidant that often provides higher enantioselectivity than tert-butyl hydroperoxide (TBHP)[1].

Quantitative Data Summary

Catalyst SystemChiral LigandOxidantSolventTemp. (°C)Yield (%)ee (%)Reference
Ti(Oi-Pr)₄/H₂O(S,S)-N,N'-dibenzyl tartramideCHPToluene20-25up to 92up to 96[2]
Ti(Oi-Pr)₄/H₂O(R,R)-DETTBHPCH₂Cl₂-229089[1]
Ti(Oi-Pr)₄/H₂O(R,R)-DETCHPCH₂Cl₂-209896[1]

Experimental Protocol: Synthesis of (S)-Pantoprazole

This protocol is adapted from procedures for the asymmetric oxidation of analogous aryl methyl sulfides[1].

Materials:

  • This compound (5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole)

  • Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)

  • (+)-Diethyl L-tartrate ((+)-DET)

  • Cumene hydroperoxide (CHP), ~80% in cumene

  • Toluene, anhydrous

  • Deionized water

  • Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous toluene.

    • Add (+)-Diethyl L-tartrate (2.0 eq relative to Ti).

    • Cool the solution to -20 °C in a suitable cooling bath.

    • Add titanium (IV) isopropoxide (1.0 eq) dropwise to the stirred solution. The solution should turn yellow.

    • Stir for 5 minutes, then add deionized water (1.0 eq). A red-orange solution should form.

    • Stir the catalyst solution for an additional 30 minutes at -20 °C.

  • Asymmetric Oxidation:

    • Add this compound (1.0 eq relative to the catalyst complex) to the reaction mixture.

    • Slowly add cumene hydroperoxide (1.2 eq) dropwise over 10-15 minutes, ensuring the temperature is maintained at -20 °C.

    • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 3-6 hours.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • The crude (S)-pantoprazole can be purified by column chromatography on silica (B1680970) gel.

  • Analysis:

    • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

G cluster_0 Catalyst Formation cluster_1 Oxidation cluster_2 Work-up Ti(Oi-Pr)4 Ti(Oi-Pr)4 Catalyst Catalyst Ti(Oi-Pr)4->Catalyst DET DET DET->Catalyst H2O H2O H2O->Catalyst Chiral Pantoprazole Chiral Pantoprazole Catalyst->Chiral Pantoprazole Sulfide Sulfide Sulfide->Chiral Pantoprazole CHP CHP CHP->Chiral Pantoprazole Quench Quench Chiral Pantoprazole->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification

Caption: Workflow for Titanium-Catalyzed Asymmetric Sulfoxidation.

Vanadium-Catalyzed Asymmetric Sulfoxidation

Vanadium complexes with chiral Schiff base ligands are highly effective for the asymmetric oxidation of sulfides, often using hydrogen peroxide as a green oxidant. A key advantage of some vanadium-catalyzed systems is the potential for simultaneous kinetic resolution of the initially formed sulfoxide, where the undesired enantiomer is more rapidly oxidized to the sulfone, thereby enhancing the enantiomeric excess of the desired sulfoxide.

Quantitative Data Summary

Catalyst SystemChiral LigandOxidantSolventTemp. (°C)Yield (%)ee (%)Reference
VO(acac)₂Chiral Schiff BaseH₂O₂Chloroform (B151607)0Good>99.5

Experimental Protocol: Vanadium-Catalyzed Asymmetric Oxidation

This protocol is based on general procedures for vanadium-catalyzed sulfoxidation with kinetic resolution.

Materials:

  • This compound

  • Vanadyl acetylacetonate (B107027) (VO(acac)₂)

  • Chiral Schiff base ligand (e.g., derived from a chiral amino alcohol and a substituted salicylaldehyde)

  • Hydrogen peroxide (30% aqueous solution)

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Pre-formation:

    • In a round-bottom flask, dissolve the chiral Schiff base ligand (0.025 mmol) and VO(acac)₂ (0.025 mmol) in chloroform (5 mL).

    • Stir the solution at room temperature for 30 minutes to form the catalyst complex.

  • Oxidation and Kinetic Resolution:

    • Cool the catalyst solution to 0 °C in an ice bath.

    • Add the this compound (1.0 mmol) to the solution.

    • Add 30% aqueous hydrogen peroxide (1.2 mmol) dropwise to the stirred mixture.

    • Stir the reaction at 0 °C and monitor its progress by TLC/HPLC, observing the formation of the sulfoxide and the subsequent formation of the sulfone from the undesired enantiomer.

  • Work-up and Purification:

    • Upon completion (when the desired enantiomeric excess is reached), quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the organic layer, and extract the aqueous layer with chloroform (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to separate the chiral sulfoxide from the sulfone and any remaining sulfide.

  • Analysis:

    • Determine the enantiomeric excess by chiral HPLC.

Biocatalytic Asymmetric Sulfoxidation

Enzymes offer a highly selective and environmentally benign alternative to metal catalysts. Oxidases, such as cyclohexanone (B45756) monooxygenase (CHMO) and chloroperoxidases, have been successfully employed for the asymmetric oxidation of sulfides to chiral sulfoxides.

Quantitative Data Summary

BiocatalystOxidantYield (%)ee (%)Reference
Cyclohexanone monooxygenase (CHMO)O₂/NADPHExcellent>99
Chloroperoxidase (CPO)H₂O₂Goodup to 99

Experimental Protocol: General Biocatalytic Sulfoxidation

This is a generalized protocol; specific conditions will vary depending on the enzyme used.

Materials:

  • This compound

  • Selected enzyme (e.g., CHMO or CPO)

  • Buffer solution (e.g., sodium acetate (B1210297), pH 6.0)

  • Oxidant (H₂O₂ for CPO; O₂ and a cofactor regeneration system for CHMO)

  • Acetonitrile (B52724) (for substrate dissolution)

  • Ethyl acetate for extraction

Procedure:

  • Reaction Setup:

    • In a reaction vessel, prepare a solution of the appropriate buffer.

    • Add the enzyme to the desired final concentration (e.g., 1 µM).

    • Add a stock solution of this compound in a minimal amount of a water-miscible co-solvent like acetonitrile to reach the desired substrate concentration (e.g., 5 mM).

    • For CHMO, ensure a system for cofactor (NADPH) regeneration and an oxygen supply is in place.

  • Enzymatic Oxidation:

    • Initiate the reaction by adding the oxidant (e.g., H₂O₂ for CPO).

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

    • Monitor the reaction progress over time (e.g., 16 hours) by taking aliquots and analyzing via HPLC.

  • Work-up and Analysis:

    • Stop the reaction by adding a quenching agent or by extraction with an organic solvent like ethyl acetate.

    • Separate the organic layer, dry it, and concentrate it.

    • Analyze the product for yield and enantiomeric excess using chiral HPLC.

G This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Enzyme Enzyme Enzyme->Reaction Mixture Oxidant Oxidant Oxidant->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation Controlled Temp & pH Extraction Extraction Incubation->Extraction Chiral Pantoprazole Chiral Pantoprazole Extraction->Chiral Pantoprazole

Caption: General workflow for biocatalytic asymmetric sulfoxidation.

Conclusion

The asymmetric synthesis of chiral pantoprazole is a well-established field with several robust methods available to researchers. The choice of method will depend on factors such as scale, desired enantiopurity, cost, and environmental considerations. Metal-catalyzed oxidations, particularly with titanium and vanadium systems, offer high yields and enantioselectivities and are amenable to large-scale production. Biocatalytic methods provide a green alternative with excellent selectivity, though they may require more specialized setup and optimization. The protocols and data presented herein serve as a comprehensive guide for the development and implementation of these important synthetic transformations.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pantoprazole Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of pantoprazole (B1678409) sulfide (B99878), a known impurity and metabolite of pantoprazole. Pantoprazole, a proton pump inhibitor, is widely used to reduce gastric acid production.[1] The monitoring of its impurities, such as pantoprazole sulfide, is crucial for ensuring the quality, safety, and efficacy of the final drug product. This method is applicable for the analysis of this compound in bulk drug substances and pharmaceutical formulations.

Introduction

Pantoprazole works by irreversibly inhibiting the H+/K+-ATPase pump in gastric parietal cells.[1] During its synthesis and storage, or as a result of metabolic processes, several related substances can be formed, including this compound. Regulatory guidelines necessitate the accurate identification and quantification of such impurities. This document provides a detailed protocol for a stability-indicating HPLC method that effectively separates this compound from pantoprazole and other related impurities, such as pantoprazole sulfone.[2][3]

Experimental

Instrumentation and Materials
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., Hypersil ODS, 125 x 4.0 mm, 5 µm) is commonly used.[4]

  • Chemicals and Reagents:

Chromatographic Conditions

A summary of the chromatographic conditions is presented in the table below.

ParameterCondition
Column Hypersil ODS C18 (125 x 4.0 mm, 5 µm)
Mobile Phase A 0.01 M Phosphate Buffer (pH 7.0)
Mobile Phase B Acetonitrile
Gradient Elution A gradient program can be optimized for the separation. A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the analytes. A common starting ratio is 80:20 (A:B) moving to 20:80 over a period of time.
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 290 nm
Injection Volume 10 µL (typical, can be optimized)

Protocols

Preparation of Solutions

1. Mobile Phase Preparation (0.01 M Phosphate Buffer, pH 7.0):

  • Dissolve an appropriate amount of dipotassium hydrogen phosphate in HPLC grade water to make a 0.01 M solution.

  • Adjust the pH to 7.0 using orthophosphoric acid.

  • Filter the buffer through a 0.45 µm membrane filter and degas before use.

2. Diluent Preparation:

  • A mixture of the mobile phase components, such as 80:20 (v/v) of Mobile Phase A and Mobile Phase B, can be used as the diluent.

3. Standard Stock Solution Preparation (e.g., 100 µg/mL of this compound):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

4. Working Standard Solution Preparation:

  • Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations covering the desired calibration range (e.g., 0.1 - 2.0 µg/mL).

5. Sample Preparation (from Bulk Drug):

  • Accurately weigh a suitable amount of the pantoprazole bulk drug sample.

  • Dissolve and dilute it in the diluent to achieve a final concentration within the linear range of the method.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase E Equilibrate HPLC System A->E B Prepare Diluent C Prepare Standard Solutions B->C D Prepare Sample Solutions B->D G Inject Standards C->G H Inject Samples D->H F Inject Blank E->F F->G G->H J Generate Calibration Curve G->J I Integrate Peaks H->I H->I I->J K Quantify this compound I->K J->K Degradation_Pathway Pantoprazole Pantoprazole Sulfide This compound Pantoprazole->Sulfide Acidic Conditions Sulfone Pantoprazole Sulfone Pantoprazole->Sulfone Oxidative Conditions

References

Application Notes and Protocols for the Chiral Separation of Pantoprazole Enantiomers Using Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pantoprazole (B1678409) is a proton pump inhibitor that is widely used to treat acid-related gastrointestinal disorders. The molecule contains a chiral sulfoxide (B87167) group, and therefore exists as a pair of enantiomers, (R)-pantoprazole and (S)-pantoprazole (esomeprazole). While pantoprazole is often administered as a racemate, the S-enantiomer has been shown to have some therapeutic advantages due to its stereoselective pharmacokinetics.[1] Consequently, the development of analytical methods for the chiral separation and quantification of pantoprazole enantiomers is of significant importance in drug development and quality control.

It is important to note that pantoprazole sulfide (B99878) , a metabolite of pantoprazole, is an achiral molecule as it contains a thioether linkage instead of the chiral sulfoxide group.[2] Therefore, pantoprazole sulfide does not have enantiomers and cannot be chirally separated. This document will focus on the chiral separation of the enantiomers of the active pharmaceutical ingredient, pantoprazole.

Capillary electrophoresis (CE) is a powerful technique for chiral separations, offering high efficiency, short analysis times, and low consumption of reagents.[3][4] This is typically achieved by adding a chiral selector to the background electrolyte.[3] For the chiral separation of pantoprazole enantiomers, two effective types of chiral selectors have been reported: proteins, such as bovine serum albumin (BSA), and cyclodextrin (B1172386) derivatives.

This document provides detailed application notes and protocols for the chiral separation of pantoprazole enantiomers using capillary electrophoresis with these two types of chiral selectors.

Quantitative Data Summary

The following table summarizes the key parameters and results for the chiral separation of pantoprazole enantiomers using two different capillary electrophoresis methods.

ParameterMethod 1: Bovine Serum Albumin (BSA) as Chiral SelectorMethod 2: Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) as Chiral Selector
Chiral Selector Bovine Serum Albumin (BSA)Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)
Background Electrolyte (BGE) Phosphate-Borate BufferPhosphate (B84403) Buffer
BGE pH 7.47.0
Organic Modifier 1-Propanol (B7761284)Not specified
Applied Voltage Not specifiedNot specified
Temperature Not specifiedNot specified
Detection UV SpectrophotometryNot specified
Key Findings Increasing BSA concentration improved chiral resolution but lowered detection sensitivity. The addition of 1-propanol improved peak shape and resolution.Baseline chiral separation of pantoprazole enantiomers was achieved.

Experimental Protocols

Method 1: Chiral Separation using Bovine Serum Albumin (BSA)

This protocol is based on the method described for the chiral resolution of pantoprazole sodium using BSA as a chiral selector in capillary zone electrophoresis.

1. Materials and Reagents:

  • Pantoprazole sodium standard

  • Bovine Serum Albumin (BSA)

  • Sodium phosphate (for buffer preparation)

  • Boric acid (for buffer preparation)

  • 1-Propanol

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Hydrochloric acid (for pH adjustment)

  • Deionized water

2. Instrument and Capillary:

  • Capillary Electrophoresis system with a UV detector.

  • Fused-silica capillary.

3. Preparation of Solutions:

  • Background Electrolyte (BGE): Prepare a mixed phosphate-borate buffer. The pH should be adjusted to 7.4 using sodium hydroxide or hydrochloric acid. The exact concentrations of phosphate and borate (B1201080) should be optimized for the specific instrument and capillary used.

  • Chiral Selector Solution: Dissolve an appropriate amount of BSA in the BGE. The concentration of BSA can be varied to optimize the separation; increasing the concentration generally improves resolution but may decrease sensitivity.

  • Organic Modifier: Add 1-propanol to the BGE containing BSA. The concentration of 1-propanol should be optimized to improve peak shape and resolution.

  • Sample Solution: Dissolve the pantoprazole sodium standard in deionized water or BGE to a suitable concentration.

4. Capillary Conditioning:

  • Before the first use, and at the beginning of each day, rinse the capillary with 0.1 M sodium hydroxide, followed by deionized water, and finally with the BGE.

  • Between runs, rinse the capillary with the BGE.

5. Electrophoretic Procedure:

  • Set the capillary temperature.

  • Introduce the BGE containing BSA and 1-propanol into the capillary.

  • Inject the sample solution into the capillary using either hydrodynamic or electrokinetic injection.

  • Apply the separation voltage. The polarity should be set based on the charge of the analyte and the direction of the electroosmotic flow at pH 7.4.

  • Detect the enantiomers using a UV detector at an appropriate wavelength.

6. Optimization:

  • The concentration of BSA, the concentration of 1-propanol, and the pH of the BGE are critical parameters that should be optimized to achieve baseline separation of the pantoprazole enantiomers.

Method 2: Chiral Separation using Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)

This protocol is based on the method for the chiral separation of pantoprazole enantiomers using SBE-β-CD as the chiral selector.

1. Materials and Reagents:

  • Pantoprazole standard

  • Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)

  • Sodium phosphate (for buffer preparation)

  • Sodium hydroxide (for pH adjustment)

  • Hydrochloric acid (for pH adjustment)

  • Deionized water

2. Instrument and Capillary:

  • Capillary Electrophoresis system with a suitable detector.

  • Fused-silica capillary.

3. Preparation of Solutions:

  • Background Electrolyte (BGE): Prepare a phosphate buffer and adjust the pH to 7.0.

  • Chiral Selector Solution: Dissolve the desired concentration of SBE-β-CD in the phosphate buffer. The concentration of the chiral selector should be optimized for the best resolution.

  • Sample Solution: Prepare a stock solution of pantoprazole in a suitable solvent and dilute it with deionized water or BGE to the working concentration.

4. Capillary Conditioning:

  • Condition the capillary by rinsing with 0.1 M sodium hydroxide, followed by deionized water, and then equilibrate with the BGE containing SBE-β-CD.

5. Electrophoretic Procedure:

  • Fill the capillary with the BGE containing SBE-β-CD.

  • Inject the sample solution.

  • Apply the separation voltage.

  • Monitor the separation at the appropriate detection wavelength.

6. Optimization:

  • To achieve baseline separation, optimize the concentration of the SBE-β-CD and the pH of the phosphate buffer. The separation voltage and capillary temperature can also be adjusted to improve the separation efficiency and analysis time.

Diagrams

experimental_workflow cluster_prep Preparation cluster_ce Capillary Electrophoresis Procedure cluster_analysis Data Analysis prep_bge Prepare Background Electrolyte (BGE) prep_cs Add Chiral Selector (BSA or SBE-β-CD) to BGE prep_bge->prep_cs fill_cap Fill Capillary with BGE + Chiral Selector prep_cs->fill_cap prep_sample Prepare Pantoprazole Sample Solution inject Inject Sample prep_sample->inject cap_cond Capillary Conditioning cap_cond->fill_cap fill_cap->inject separate Apply Separation Voltage inject->separate detect Detect Enantiomers (UV) separate->detect analyze Analyze Electropherogram detect->analyze quantify Quantify Enantiomers analyze->quantify

Caption: Experimental workflow for the chiral separation of pantoprazole enantiomers by CE.

chiral_separation_principle cluster_interaction Interaction in Capillary cluster_separation Separation racemate Racemic Pantoprazole ((R)-P + (S)-P) complex_r (R)-P-CS Complex racemate->complex_r Forms Diastereomeric Complex (Higher Stability) complex_s (S)-P-CS Complex racemate->complex_s Forms Diastereomeric Complex (Lower Stability) cs Chiral Selector (CS) (e.g., BSA, SBE-β-CD) cs->complex_r cs->complex_s separated_r (R)-Pantoprazole complex_r->separated_r Different Migration Times separated_s (S)-Pantoprazole complex_s->separated_s Different Migration Times

References

Application of Pantoprazole Sulfide as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Pantoprazole (B1678409) Sulfide as a pharmaceutical reference standard. This document outlines its primary applications in analytical method development, validation, and routine quality control of pantoprazole drug substances and products. Detailed experimental protocols and validated quantitative data are presented to support its use in a laboratory setting.

Introduction to Pantoprazole and its Impurities

Pantoprazole is a proton pump inhibitor (PPI) that suppresses gastric acid secretion and is widely used for the treatment of acid-related gastrointestinal disorders.[1] The manufacturing process and storage of pantoprazole can lead to the formation of related substances or impurities that need to be monitored and controlled to ensure the safety and efficacy of the final drug product.[1][2] Regulatory agencies, such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), have established limits for these impurities.[3][4]

Pantoprazole Sulfide, chemically known as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole, is a key process-related impurity and a metabolite of pantoprazole. As such, a highly purified and well-characterized this compound reference standard is essential for the accurate identification and quantification of this impurity in pantoprazole active pharmaceutical ingredients (APIs) and finished dosage forms.

Applications of this compound Reference Standard

The primary applications of a this compound reference standard include:

  • Impurity Profiling: Identification and quantification of this compound in pantoprazole bulk drug and pharmaceutical formulations.

  • Analytical Method Validation: As a critical reagent in the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), to ensure specificity, linearity, accuracy, and precision for the determination of related substances.

  • Stability Studies: To monitor the formation of this compound during forced degradation studies and long-term stability testing of pantoprazole, helping to establish degradation pathways and shelf-life.

  • Quality Control: For routine quality control testing of raw materials and finished products to ensure compliance with pharmacopeial and in-house specifications.

Quantitative Data Summary

The following tables summarize quantitative data from validated analytical methods for the determination of pantoprazole and its related substances, including this compound. This data demonstrates the performance of typical chromatographic methods where a this compound reference standard is utilized.

Table 1: HPLC Method Validation Parameters for Pantoprazole and Related Impurities

ParameterPantoprazoleThis compound (Impurity B)Pantoprazole Sulfone (Impurity A)Reference
Linearity Range (µg/mL) 0.1 - 2.00.1 - 2.00.1 - 2.0
Correlation Coefficient (r²) >0.999>0.999>0.999
Limit of Detection (LOD) (µg/mL) 0.043 - 0.0470.043 - 0.0470.043 - 0.047
Limit of Quantitation (LOQ) (µg/mL) 0.13 - 0.140.13 - 0.140.13 - 0.14
Accuracy (% Recovery) 97.9 - 10380.0 - 120.080.0 - 120.0
Precision (%RSD) < 2.0< 10.0< 10.0

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaTypical ValueReference
Resolution (Pantoprazole and critical pair) > 2.0> 2.0
Tailing Factor ≤ 2.0< 1.5
Theoretical Plates > 2000> 3000
%RSD of Peak Areas (n=6) ≤ 2.0%< 1.0%

Experimental Protocols

Protocol for Identification and Quantification of this compound in Bulk Drug using HPLC

This protocol describes a typical stability-indicating HPLC method for the determination of this compound in pantoprazole bulk drug.

4.1.1. Materials and Reagents

  • This compound Reference Standard

  • Pantoprazole Reference Standard

  • Acetonitrile (HPLC grade)

  • Dipotassium hydrogen phosphate (B84403) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade)

  • 0.45 µm membrane filters

4.1.2. Chromatographic Conditions

ParameterCondition
Column Hypersil ODS (125 x 4.0 mm, 5 µm)
Mobile Phase A 0.01 M Phosphate Buffer (pH adjusted to 7.0 with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
40
45
50
Flow Rate 1.0 mL/min
Column Temperature 40°C
Detection Wavelength 290 nm
Injection Volume 20 µL

4.1.3. Preparation of Solutions

  • Diluent: Acetonitrile and 0.1M Sodium Hydroxide in a 50:50 (v/v) ratio.

  • Standard Stock Solution (this compound): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Standard Solution: Further dilute the Standard Stock Solution with diluent to obtain a final concentration of approximately 1 µg/mL.

  • Sample Solution: Accurately weigh about 25 mg of the pantoprazole bulk drug sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

4.1.4. Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Standard Solution in six replicates and verify that the system suitability parameters (resolution, tailing factor, theoretical plates, and %RSD of peak areas) are met.

  • Inject the Sample Solution.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the Standard Solution.

  • Calculate the amount of this compound in the sample using the following formula:

    Where:

    • Area_sample = Peak area of this compound in the sample solution

    • Area_standard = Average peak area of this compound in the standard solution

    • Conc_standard = Concentration of this compound in the standard solution (mg/mL)

    • Conc_sample = Concentration of the pantoprazole sample in the sample solution (mg/mL)

    • Purity_standard = Purity of the this compound Reference Standard

Visualizations

Pantoprazole Metabolism Pathway

Pantoprazole is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The main pathway involves demethylation by CYP2C19, followed by sulfation. Another metabolic pathway is oxidation by CYP3A4, which can lead to the formation of pantoprazole sulfone and this compound.

Pantoprazole_Metabolism pantoprazole Pantoprazole demethyl_pantoprazole Desmethyl-pantoprazole pantoprazole->demethyl_pantoprazole CYP2C19 (Demethylation) pantoprazole_sulfone Pantoprazole Sulfone pantoprazole->pantoprazole_sulfone CYP3A4 (Oxidation) pantoprazole_sulfide This compound pantoprazole->pantoprazole_sulfide CYP3A4 pantoprazole_sulfate Pantoprazole Sulfate (Major Metabolite) demethyl_pantoprazole->pantoprazole_sulfate Sulfotransferase (Sulfation)

Caption: Metabolic pathways of pantoprazole in the liver.

General Workflow for Using a Pharmaceutical Reference Standard

The following diagram illustrates a typical workflow for the use of a pharmaceutical reference standard in an analytical laboratory.

Reference_Standard_Workflow start Start procure Procure Certified Reference Standard start->procure receive Receipt and Verification (CoA, Storage Conditions) procure->receive prepare_stock Prepare Stock Solution receive->prepare_stock prepare_working Prepare Working Standard and Calibration Curve Solutions prepare_stock->prepare_working system_suitability Perform System Suitability Testing prepare_working->system_suitability analyze Analyze Samples system_suitability->analyze calculate Calculate Results analyze->calculate report Report and Document calculate->report end End report->end

Caption: General workflow for reference standard use.

Pantoprazole Mechanism of Action

Pantoprazole is a proton pump inhibitor that irreversibly blocks the H+/K+ ATPase (proton pump) in gastric parietal cells, which is the final step in gastric acid secretion.

PPI_Mechanism cluster_parietal_cell Gastric Parietal Cell pantoprazole_inactive Pantoprazole (Inactive Prodrug) pantoprazole_active Active Sulfenamide pantoprazole_inactive->pantoprazole_active Acidic Environment (Activation) proton_pump H+/K+ ATPase (Proton Pump) pantoprazole_active->proton_pump Covalent Bonding inhibition Inhibition of Acid Secretion proton_pump->inhibition Blocks H+ transport gastric_lumen Gastric Lumen (Stomach) proton_pump->gastric_lumen H+ gastric_lumen->proton_pump K+

Caption: Mechanism of action of pantoprazole.

References

Application Notes and Protocols for Forced Degradation Studies of Pantoprazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pantoprazole (B1678409), a substituted benzimidazole, is a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders.[1] As a sulfoxide, it is inherently labile, particularly in acidic environments, which is fundamental to its mechanism of action but also presents stability challenges.[1][2] Forced degradation studies are a critical component of the drug development process, as mandated by the International Conference on Harmonization (ICH) guidelines.[3] These studies help to identify potential degradation products, understand degradation pathways, and develop stability-indicating analytical methods.[4]

This document provides a comprehensive overview and detailed protocols for conducting forced degradation studies on pantoprazole under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. While the primary focus of degradation studies is on the active pharmaceutical ingredient (API), pantoprazole (the sulfoxide), its relationship with pantoprazole sulfide (B99878) is crucial. Pantoprazole sulfide is the immediate precursor in the synthesis of pantoprazole, and it is also a known degradation product under certain stress conditions, particularly acidic hydrolysis. Conversely, over-oxidation of the sulfide during synthesis or oxidative stress on pantoprazole can lead to the formation of pantoprazole sulfone, another key impurity.

Summary of Degradation Behavior

Pantoprazole exhibits varying stability under different stress conditions:

  • Acidic Conditions: Highly unstable. Rapid degradation occurs, often accompanied by a yellow color change. The sulfide impurity is a major degradation product under acidic stress.

  • Alkaline Conditions: Relatively stable at room temperature but degrades under harsher conditions like elevated temperatures and higher base concentrations.

  • Oxidative Conditions: Susceptible to degradation, primarily forming the pantoprazole sulfone impurity.

  • Thermal Conditions: Generally stable under dry heat at moderate temperatures, but significant degradation can occur at higher temperatures over extended periods.

  • Photolytic Conditions: Degradation is observed upon exposure to UV and visible light, particularly in solution.

Data Presentation: Quantitative Degradation Data

The following tables summarize the quantitative results from various forced degradation studies on pantoprazole.

Table 1: Acidic and Basic Degradation of Pantoprazole

StressorConcentrationTemperatureDuration% DegradationReference
Hydrochloric Acid1 M or 0.1 MRoom Temp~10 min~100%
Hydrochloric Acid0.05 MRoom Temp30 min~86%
Hydrochloric Acid0.01 MRoom Temp10 min~35%
Hydrochloric Acid0.01 MRoom Temp60 min~92%
Sodium Hydroxide (B78521)0.1 MRoom Temp5 daysHighly Stable (<5%)
Sodium Hydroxide1 MRoom Temp5 daysMild (<5%)
Sodium Hydroxide1 MReflux1 hour~18%
Sodium Hydroxide1 MReflux4 hours~69%

Table 2: Oxidative, Thermal, and Photolytic Degradation of Pantoprazole

Stress ConditionStressor/ParametersTemperatureDuration% DegradationReference
Oxidative 3% Hydrogen PeroxideRoom Temp2 hours~53%
Oxidative 3% Hydrogen PeroxideRoom Temp3 hours~67%
Thermal (Dry) 70°C70°C24 hours~10%
Thermal (Dry) 95°C95°C24 hours~54%
Photolytic (Solid) UV LightRoom Temp3 days~10%
Photolytic (Solution) UV LightUp to 50°C24 hours~36%
Photolytic (Solution) UV LightUp to 50°C60 hours~64%
Photolytic (Solution) Visible LightRoom Temp5 days~6%

Experimental Protocols

The following protocols outline the procedures for subjecting pantoprazole to various stress conditions.

Materials and Equipment
  • Pantoprazole Sodium Sesquihydrate (API)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC grade Methanol, Acetonitrile (B52724), and water

  • Phosphate or Acetate buffer for HPLC mobile phase

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV/PDA detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Hot air oven, water bath

  • Photostability chamber with UV and visible light sources

Preparation of Stock Solution
  • Accurately weigh and transfer a suitable amount of pantoprazole sodium sesquihydrate into a volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to obtain a stock solution of approximately 1 mg/mL. This stock solution will be used for subsequent stress studies.

Forced Degradation Procedures

4.3.1 Acid Hydrolysis

  • Transfer a known volume (e.g., 5 mL) of the pantoprazole stock solution into a flask.

  • Add an equal volume of 0.1 M HCl. For milder conditions, 0.01 M HCl can be used.

  • Keep the mixture at room temperature for a specified duration (e.g., 60 minutes).

  • After the incubation period, withdraw a sample and neutralize it with an equivalent volume and concentration of NaOH (e.g., 0.1 M NaOH).

  • Dilute the neutralized sample with the HPLC mobile phase to a final concentration suitable for analysis (e.g., 25 µg/mL) and inject it into the HPLC system.

4.3.2 Base Hydrolysis

  • Transfer a known volume (e.g., 5 mL) of the pantoprazole stock solution into a flask.

  • Add an equal volume of 1 M NaOH.

  • Reflux the mixture for a specified duration (e.g., 4 hours).

  • After the incubation period, cool the solution to room temperature and neutralize it with an equivalent volume and concentration of HCl (e.g., 1 M HCl).

  • Dilute the neutralized sample with the HPLC mobile phase to a final concentration suitable for analysis and inject it into the HPLC system.

4.3.3 Oxidative Degradation

  • Transfer a known volume (e.g., 5 mL) of the pantoprazole stock solution into a flask.

  • Add an equal volume of 3% (v/v) hydrogen peroxide solution.

  • Keep the mixture at room temperature for a specified time (e.g., 3 hours), protected from light.

  • After the incubation period, dilute the sample with the HPLC mobile phase to a final concentration suitable for analysis and inject it into the HPLC system.

4.3.4 Thermal Degradation

  • Accurately weigh a sample of pantoprazole API powder into a glass vial.

  • Place the vial in a hot air oven maintained at a specified temperature (e.g., 70°C or 95°C).

  • Expose the sample for a defined period (e.g., 24 hours).

  • After exposure, allow the sample to cool to room temperature.

  • Accurately weigh the sample, dissolve it in the mobile phase to a known concentration, and inject it into the HPLC system.

4.3.5 Photolytic Degradation

  • Prepare a solution of pantoprazole in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

  • Transfer the solution to transparent quartz vials. Prepare a control sample by wrapping a vial in aluminum foil to protect it from light.

  • Place the vials in a photostability chamber and expose them to UV and visible light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

  • Withdraw samples at appropriate time intervals (e.g., 0, 8, 12, 24 hours).

  • Dilute the samples with the HPLC mobile phase to a suitable concentration for analysis and inject them into the HPLC system.

HPLC Analysis Protocol (General Example)
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of a buffer (e.g., 10 mM KH₂PO₄ adjusted to pH 7.4) and acetonitrile in a ratio of 75:25 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30°C.

  • Analysis: Inject the unstressed (control) sample and the stressed samples. Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent pantoprazole peak. Peak purity analysis should be performed to ensure that the parent peak is spectrally pure and free from co-eluting degradants.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis A Prepare Pantoprazole Stock Solution (1 mg/mL) B Acid Hydrolysis (e.g., 0.1 M HCl, RT) A->B Expose to Stress Condition C Base Hydrolysis (e.g., 1 M NaOH, Reflux) A->C Expose to Stress Condition D Oxidative Stress (e.g., 3% H2O2, RT) A->D Expose to Stress Condition E Thermal Stress (e.g., 70°C, Dry Heat) A->E Expose to Stress Condition F Photolytic Stress (ICH Q1B Guidelines) A->F Expose to Stress Condition G Neutralize/Dilute Stressed Samples B->G C->G D->G E->G F->G H Analyze via Stability- Indicating HPLC Method G->H I Characterize Degradants (e.g., LC-MS) H->I

Caption: General workflow for forced degradation studies of pantoprazole.

Simplified Degradation Relationship

G cluster_main Key Molecular Species cluster_deg Degradation Products Sulfide This compound Pantoprazole Pantoprazole (Sulfoxide) Sulfide->Pantoprazole Synthesis (Oxidation) Pantoprazole->Sulfide Acidic Stress (Reduction) Sulfone Pantoprazole Sulfone (Impurity) Pantoprazole->Sulfone Oxidative Stress (Over-oxidation) OtherDeg Other Degradation Products Pantoprazole->OtherDeg Various Stress (Heat, Light, Base)

Caption: Relationship between pantoprazole and its key impurities.

References

Application Notes and Protocols for LC-MS Analysis of Pantoprazole Sulfide Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the identification and characterization of pantoprazole (B1678409) sulfide (B99878) degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS). Pantoprazole sulfide is a key intermediate and a potential impurity in the synthesis of pantoprazole, a widely used proton pump inhibitor. Understanding its degradation profile is crucial for ensuring the quality, safety, and efficacy of the final drug product.

Introduction

Pantoprazole is a substituted benzimidazole (B57391) that inhibits gastric acid secretion. Its synthesis and storage can lead to the formation of related substances, including this compound. Forced degradation studies are essential to identify potential degradation products that may arise under various stress conditions, helping to establish the stability-indicating nature of analytical methods and to elucidate degradation pathways. This application note outlines the methodologies for subjecting this compound to forced degradation and the subsequent analysis of the resulting products by LC-MS.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of a drug substance to identify its likely degradation products and to demonstrate the specificity of the analytical method.

2.1.1. Stock Solution Preparation:

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.

2.1.2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M hydrochloric acid (HCl). Incubate the mixture at 80°C for 8 hours. Before analysis, neutralize the sample with an equivalent amount of 1 M sodium hydroxide (B78521) (NaOH).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate the mixture at 80°C for 8 hours. Neutralize the sample with an equivalent amount of 1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 48 hours. Alternatively, for a more controlled oxidation, 1% meta-chloroperoxybenzoic acid (m-CPBA) in methanol can be used.[1]

  • Thermal Degradation: Expose the solid this compound powder to a dry heat of 60°C for one month. Dissolve the stressed powder in the mobile phase for analysis.

  • Photolytic Degradation: Expose the this compound solution (1 mg/mL in methanol) to sunlight for 15 days. A control sample should be kept in the dark under the same conditions.

LC-MS/MS Method for Analysis

This section details a general LC-MS/MS method suitable for the separation and identification of this compound and its degradation products. Method optimization may be required based on the specific instrumentation used.

2.2.1. Chromatographic Conditions:

ParameterCondition
Column Hypersil ODS C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A 0.01 M Ammonium Acetate Buffer (pH adjusted to 7.0 with acetic acid)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detector UV at 290 nm followed by Mass Spectrometer

2.2.2. Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (m/z 100-1000) and Product Ion Scan
Capillary Voltage 3.5 kV
Source Temperature 150°C
Nebulizing Gas Nitrogen
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV) for fragmentation studies

Data Presentation

The following table summarizes the major degradation products of pantoprazole identified under various stress conditions. This compound is a known process-related impurity and a degradation product under acidic conditions. Further degradation of the sulfide would likely lead to oxidation products.

Degradation ProductStress ConditionRRTm/zReference
This compoundAcidic1.63368.1
Pantoprazole SulfoneOxidative0.80400.1
Pantoprazole N-oxidePhotolytic-400.1
Pantoprazole N-oxide SulfonePhotolytic-416.1
5-(difluoromethoxy)-3H-benzimidazole-2-thioneSpontaneous-215.0
2-hydroxymethyl-3,4-dimethoxypyridineSpontaneous-169.1

RRT: Relative Retention Time with respect to Pantoprazole.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the identification of this compound degradation products.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation pantoprazole_sulfide This compound Stock Solution (1 mg/mL) stress_conditions Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) pantoprazole_sulfide->stress_conditions stressed_samples Stressed Samples stress_conditions->stressed_samples lc_separation LC Separation (C18 Column, Gradient Elution) stressed_samples->lc_separation ms_detection MS Detection (ESI+, Full Scan) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation (Product Ion Scan) ms_detection->msms_fragmentation data_acquisition Data Acquisition msms_fragmentation->data_acquisition peak_identification Peak Identification (Retention Time, m/z) data_acquisition->peak_identification structure_elucidation Structure Elucidation (Fragmentation Pattern) peak_identification->structure_elucidation degradation_pathway Degradation Pathway Elucidation structure_elucidation->degradation_pathway

Caption: Experimental workflow for LC-MS analysis of this compound degradation products.

Proposed Degradation Pathway of this compound

The following diagram illustrates a proposed degradation pathway for this compound based on known degradation products of pantoprazole and related benzimidazoles.

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic/Spontaneous Degradation pantoprazole_sulfide This compound (m/z 368.1) pantoprazole Pantoprazole (Sulfoxide) (m/z 384.1) pantoprazole_sulfide->pantoprazole Oxidation benzimidazole_thione 5-(difluoromethoxy)-3H- benzimidazole-2-thione (m/z 215.0) pantoprazole_sulfide->benzimidazole_thione Cleavage pyridine_derivative 2-hydroxymethyl-3,4- dimethoxypyridine (m/z 169.1) pantoprazole_sulfide->pyridine_derivative Cleavage pantoprazole_sulfone Pantoprazole Sulfone (m/z 400.1) pantoprazole->pantoprazole_sulfone Further Oxidation pantoprazole_n_oxide Pantoprazole N-Oxide (m/z 400.1) pantoprazole->pantoprazole_n_oxide N-Oxidation

Caption: Proposed degradation pathway of this compound under stress conditions.

Conclusion

The provided protocols and application notes offer a comprehensive framework for the identification and characterization of this compound degradation products using LC-MS. The detailed methodologies for forced degradation studies and the LC-MS/MS analysis will enable researchers to effectively assess the stability of this compound and to identify potential impurities that may arise during the manufacturing process and storage of pantoprazole. The presented data and diagrams serve as a valuable resource for drug development professionals in ensuring the quality and safety of pharmaceutical products.

References

Application Notes and Protocols for Quantifying Pantoprazole Sulfide in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole (B1678409), a proton pump inhibitor, is widely used to treat acid-related gastrointestinal disorders. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP3A4.[1][2] One of the metabolites formed via CYP3A4 is pantoprazole sulfide (B99878).[1][3] Accurate quantification of pantoprazole and its metabolites, such as pantoprazole sulfide, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. These application notes provide detailed protocols and quantitative data for the analysis of this compound using modern analytical techniques.

Metabolic Pathway of Pantoprazole

Pantoprazole undergoes extensive hepatic metabolism. The main pathway involves demethylation by CYP2C19, followed by sulfation.[1] Oxidation by CYP3A4 represents another significant metabolic route, leading to the formation of pantoprazole sulfone and this compound.

Pantoprazole_Metabolism Pantoprazole Pantoprazole Pantoprazole_Sulfide This compound Pantoprazole->Pantoprazole_Sulfide CYP3A4 Pantoprazole_Sulfone Pantoprazole Sulfone Pantoprazole->Pantoprazole_Sulfone CYP3A4 4-Demethylpantoprazole 4-Demethylpantoprazole Pantoprazole->4-Demethylpantoprazole CYP2C19 Pantoprazole_Sulfate Pantoprazole Sulfate 4-Demethylpantoprazole->Pantoprazole_Sulfate Sulfotransferase

Caption: Metabolic pathway of pantoprazole.

Experimental Workflow for Quantification

The general workflow for quantifying this compound in biological matrices involves sample preparation, chromatographic separation, and detection. A stable isotope-labeled internal standard is recommended for accurate quantification, especially with LC-MS/MS methods.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Matrix Biological Matrix (e.g., Plasma, Serum) Spiking Spike with Internal Standard (e.g., Pantoprazole-d3) Biological_Matrix->Spiking Extraction Extraction (Protein Precipitation, LLE, or SPE) Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (Reversed-Phase C18) Evaporation->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification

References

Application Notes and Protocols: The Use of Pantoprazole Sulfide in Studying Drug Metabolism Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pantoprazole (B1678409), a widely prescribed proton pump inhibitor (PPI), undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. A key metabolite in this pathway is pantoprazole sulfide (B99878) (also known as pantoprazole thioether). Understanding the formation and subsequent metabolism of pantoprazole sulfide is crucial for a comprehensive understanding of pantoprazole's pharmacokinetics, potential drug-drug interactions, and the influence of pharmacogenomics on its efficacy and safety. These application notes provide detailed protocols and data for researchers studying the metabolic pathways of pantoprazole, with a specific focus on the role of this compound.

Pantoprazole is metabolized predominantly by CYP2C19 and CYP3A4.[1] The main metabolic route involves demethylation by CYP2C19, followed by sulfation.[1][2] Oxidation by CYP3A4 constitutes another significant pathway, leading to the formation of pantoprazole sulfone and this compound.[1] While there is a general consensus on the involvement of these enzymes, the precise quantitative contribution of each pathway to the overall metabolism of pantoprazole can vary, and some literature suggests a lack of complete consensus on the specifics of its metabolic fate. This compound itself is subject to further metabolism, leading to the formation of secondary metabolites.

Data Presentation

The following tables summarize key quantitative data related to the metabolism of pantoprazole and the involvement of its metabolites.

Table 1: In Vitro Inhibition of Human Cytochrome P450 Enzymes by Pantoprazole

CYP IsozymeInhibitory Potency (Kᵢ, µM)Type of Inhibition
CYP2C1914 - 69Competitive
CYP2C96Competitive
CYP3A422Competitive
CYP2D6> 200 (IC₅₀)Poor inhibitor

Data from in vitro studies using human liver microsomes.

Table 2: Pharmacokinetic Parameters of Pantoprazole and its Metabolites in Relation to CYP2C19 Phenotype

ParameterExtensive Metabolizers (EM)Poor Metabolizers (PM)Fold Change (PM/EM)
Pantoprazole AUC (µg·h/mL)2.5 ± 1.016.2 ± 5.5~6.5
Pantoprazole Sulfone AUC (µg·h/mL)0.15 ± 0.050.45 ± 0.15~3.0
4-Demethylpantoprazole (M2) AUC (µg·h/mL)0.8 ± 0.30.2 ± 0.1~0.25

Data are presented as mean ± SD from a study in Japanese male volunteers following a single 40 mg oral dose of pantoprazole. AUC denotes the area under the plasma concentration-time curve.

Table 3: In Vitro Metabolism of Pantoprazole Enantiomers in Rat Liver Microsomes

EnantiomerMetaboliteIntrinsic Clearance (CLint) (mL/min/mg protein)
S-Pantoprazole5'-O-demethyl PantoprazoleLower than R-enantiomer
R-Pantoprazole5'-O-demethyl Pantoprazole4-fold higher than S-enantiomer
S-PantoprazolePantoprazole SulfoneHigher than R-enantiomer
R-PantoprazolePantoprazole SulfoneLower than S-enantiomer
S-Pantoprazole6-hydroxy PantoprazoleHigher than R-enantiomer
R-Pantoprazole6-hydroxy PantoprazoleLower than S-enantiomer
S-PantoprazoleTotal Metabolites 3.06
R-PantoprazoleTotal Metabolites 4.82

Data from a study on the stereoselective metabolism of pantoprazole in rat liver microsomes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic pathways of pantoprazole and a general workflow for in vitro metabolism studies.

Pantoprazole_Metabolism Pantoprazole Pantoprazole Demethyl_Pantoprazole 4-Demethyl Pantoprazole (5-hydroxy-pantoprazole) Pantoprazole->Demethyl_Pantoprazole CYP2C19 Pantoprazole_Sulfone Pantoprazole Sulfone Pantoprazole->Pantoprazole_Sulfone CYP3A4 Pantoprazole_Sulfide This compound Pantoprazole->Pantoprazole_Sulfide CYP3A4 Pantoprazole_Sulfate Pantoprazole Sulfate (Major Plasma Metabolite) Demethyl_Pantoprazole->Pantoprazole_Sulfate Sulfotransferase Further_Metabolites Further Metabolites (e.g., 6-hydroxy-pantoprazole sulfide, 4'-O-demethyl-pantoprazole sulfide) Pantoprazole_Sulfide->Further_Metabolites CYP-mediated

Caption: Metabolic pathway of pantoprazole.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare Incubation Buffer (e.g., 100 mM Phosphate (B84403) Buffer, pH 7.4) I1 Combine Buffer, HLM, and This compound P1->I1 P2 Prepare NADPH Regenerating System I3 Initiate Reaction with NADPH P2->I3 P3 Thaw Human Liver Microsomes (HLM) on ice P3->I1 P4 Prepare this compound Stock Solution P4->I1 I2 Pre-incubate at 37°C for 5 min I1->I2 I2->I3 I4 Incubate at 37°C with shaking I3->I4 I5 Collect Aliquots at Various Time Points I4->I5 A1 Quench Reaction (e.g., ice-cold acetonitrile) I5->A1 A2 Protein Precipitation and Centrifugation A1->A2 A3 Transfer Supernatant A2->A3 A4 LC-MS/MS Analysis A3->A4 A5 Data Analysis and Metabolite Identification A4->A5

Caption: In vitro metabolism workflow.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes (HLM)

Objective: To identify and characterize the metabolites of this compound formed by human liver microsomes.

Materials:

  • This compound

  • Human Liver Microsomes (HLM), pooled

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • 100 mM Potassium Phosphate Buffer, pH 7.4

  • Acetonitrile (B52724), HPLC grade (ice-cold)

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Formic acid

  • Internal standard (e.g., a structurally related compound not present in the incubation)

  • Microcentrifuge tubes

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of this compound in a suitable solvent (e.g., DMSO or methanol). Further dilute with the incubation buffer to achieve the desired final concentrations.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • On the day of the experiment, thaw the HLM on ice. Dilute the HLM with the 100 mM potassium phosphate buffer to a final protein concentration of 0.5 mg/mL in the incubation mixture.

  • Incubation:

    • In a microcentrifuge tube, combine the following in order: 100 mM potassium phosphate buffer, the diluted HLM, and the this compound working solution. The final volume should be adjusted to allow for the addition of the NADPH regenerating system.

    • Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle agitation for various time points (e.g., 0, 15, 30, 60, and 120 minutes). The 0-minute sample serves as a negative control, where the quenching solution is added before the NADPH.

  • Reaction Quenching and Sample Preparation:

    • At each time point, terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

    • Vortex the samples vigorously for 1 minute to precipitate the proteins.

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions (Example):

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

      • Gradient: A suitable gradient to separate this compound from its potential metabolites.

    • Mass Spectrometric Conditions (Example):

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Scan Mode: Full scan for metabolite identification and multiple reaction monitoring (MRM) for quantification.

      • Monitor the parent ion of this compound and its predicted metabolites (e.g., hydroxylated and demethylated species).

Data Analysis:

  • Identify potential metabolites by comparing the full scan mass spectra of the incubated samples with the control (0-minute) sample. Look for new peaks with expected mass shifts (e.g., +16 Da for hydroxylation, -14 Da for demethylation).

  • Characterize the structure of the metabolites using tandem mass spectrometry (MS/MS) fragmentation patterns.

  • Quantify the depletion of this compound and the formation of its metabolites over time using the MRM data, normalized to the internal standard.

Protocol 2: Reaction Phenotyping of this compound Metabolism using Recombinant CYP Isoforms

Objective: To identify the specific cytochrome P450 isoforms responsible for the metabolism of this compound.

Materials:

  • This compound

  • Recombinant human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells)

  • NADPH regenerating system

  • 100 mM Potassium Phosphate Buffer, pH 7.4

  • Acetonitrile, HPLC grade (ice-cold)

  • Internal standard

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Follow the general incubation procedure described in Protocol 1, but replace the HLM with individual recombinant CYP isoforms at a concentration recommended by the manufacturer (e.g., 10-50 pmol/mL).

    • Incubate this compound with each CYP isoform separately.

    • Include a control incubation with a control protein preparation (lacking the CYP enzyme) to account for any non-enzymatic degradation.

  • Sample Preparation and Analysis:

    • Follow the quenching, sample preparation, and LC-MS/MS analysis steps as outlined in Protocol 1.

Data Analysis:

  • Compare the rate of metabolite formation across the different CYP isoforms. The isoform that produces the highest amount of a specific metabolite is likely the primary enzyme responsible for that metabolic step.

  • Calculate the rate of metabolism for each isoform (e.g., pmol of metabolite formed/min/pmol of CYP).

Conclusion

The study of this compound provides valuable insights into the complex metabolic pathways of pantoprazole. The protocols and data presented here offer a framework for researchers to investigate the formation and fate of this key metabolite. By employing these methods, scientists can better understand the factors influencing pantoprazole's disposition, including the role of specific CYP enzymes and the impact of genetic polymorphisms. This knowledge is essential for optimizing drug therapy and minimizing the risk of adverse drug reactions and interactions.

References

Troubleshooting & Optimization

How to improve the yield of pantoprazole sulfide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pantoprazole (B1678409) sulfide (B99878), the key intermediate in the production of pantoprazole.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of pantoprazole sulfide, offering potential causes and actionable solutions to improve reaction yield and purity.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction; Suboptimal reaction temperature; Inefficient mixing; Incorrect stoichiometry of reactants or base.- Monitor the reaction to completion using HPLC.[1] - Maintain the reaction temperature between 25-30°C for the condensation step.[1] - Ensure vigorous stirring to maintain a homogeneous reaction mixture. - Carefully verify the molar equivalents of the reactants and the base.
Formation of Impurities Side reactions due to improper temperature control; Presence of impurities in starting materials.- Strictly control the reaction temperature. - Use high-purity starting materials: 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride.
Difficulty in Isolating the Product Product precipitating as an oil instead of a solid; Inefficient filtration or washing.- After reaction completion, cool the mixture to 15-20°C to facilitate the precipitation of a filterable solid.[1] - Wash the filtered product (wet cake) thoroughly with deionized water to remove water-soluble impurities.[1]
Inconsistent Results Between Batches Variations in raw material quality; Inconsistent reaction conditions.- Establish strict quality control specifications for all starting materials. - Standardize all reaction parameters, including addition rates, stirring speed, and temperature profiles.
Process Not Environmentally Friendly Use of hazardous organic solvents.- Consider performing the condensation reaction in water, which has been shown to be a viable and more environmentally benign solvent.[2]

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride in the presence of a base, typically sodium hydroxide (B78521).

Q2: What are the critical process parameters to control for maximizing the yield?

A2: Key parameters to control include:

  • Temperature: Maintaining the temperature at 25-30°C during the addition of the pyridine (B92270) reactant is crucial.

  • pH/Base Concentration: The amount of base (e.g., sodium hydroxide) should be sufficient to deprotonate the mercaptobenzimidazole and neutralize the hydrochloride salt of the pyridine reactant.

  • Reaction Time: The reaction should be monitored by HPLC to determine the optimal reaction time, which is typically around 5-6 hours.

Q3: How can I minimize the formation of the sulfone impurity?

A3: The sulfone impurity is primarily formed during the subsequent oxidation of this compound to pantoprazole, not during the synthesis of the sulfide itself. However, ensuring high purity of the this compound intermediate is the first critical step. To prevent sulfone formation in the next step, carefully control the oxidizing agent's stoichiometry and the reaction temperature, often keeping it low (e.g., 0-5°C).

Q4: Is it possible to perform this synthesis in a one-pot reaction with the subsequent oxidation step?

A4: Yes, an improved, one-pot approach has been described where the this compound is not isolated. The wet cake of the sulfide can be directly subjected to oxidation, which can improve the overall yield and efficiency of the pantoprazole synthesis.

Q5: What is the role of a phase transfer catalyst in this reaction?

A5: A phase transfer catalyst can be used when the reaction is carried out in a biphasic system (e.g., an organic solvent and water). It facilitates the transfer of the reactants between the two phases, potentially increasing the reaction rate and yield.

Experimental Protocols

Protocol 1: Synthesis of this compound in an Aqueous Medium

This protocol is based on literature procedures and should be adapted and optimized for specific laboratory conditions.

Materials:

  • 5-(difluoromethoxy)-2-mercaptobenzimidazole

  • 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

  • Sodium hydroxide (NaOH)

  • Deionized water

Procedure:

  • In a suitable reaction vessel, dissolve 5-(difluoromethoxy)-2-mercaptobenzimidazole and sodium hydroxide in deionized water. Stir the mixture at 25–30 °C until all solids have dissolved.

  • In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in deionized water.

  • Slowly add the pyridine solution to the reaction vessel over 2-3 hours, ensuring the temperature is maintained at 25-30 °C.

  • Stir the reaction mixture for 5-6 hours at the same temperature.

  • Monitor the reaction's completion by HPLC.

  • Once the reaction is complete, cool the mixture to 15-20 °C to precipitate the this compound.

  • Filter the solid product and wash the wet cake with deionized water.

  • The wet cake can be dried or used directly in the subsequent oxidation step.

Visualizations

Pantoprazole_Sulfide_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Condensation Reaction cluster_workup Product Isolation cluster_product Final Product Reactant1 5-(difluoromethoxy)-2- mercaptobenzimidazole + NaOH in Water Condensation Combine and Stir (25-30°C, 5-6h) Reactant1->Condensation Reactant2 2-(chloromethyl)-3,4- dimethoxypyridine HCl in Water Reactant2->Condensation Cooling Cool to 15-20°C Condensation->Cooling Reaction Complete (HPLC) Filtration Filter Solid Cooling->Filtration Washing Wash with Water Filtration->Washing Product This compound Washing->Product

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield Issue Check_Completion Check Reaction Completion (HPLC) Start->Check_Completion Check_Temp Verify Temperature (25-30°C) Start->Check_Temp Check_Stoichiometry Confirm Reactant Stoichiometry Start->Check_Stoichiometry Check_Purity Analyze Starting Material Purity Start->Check_Purity Incomplete Incomplete Reaction Check_Completion->Incomplete Temp_Issue Incorrect Temperature Check_Temp->Temp_Issue Stoich_Issue Incorrect Stoichiometry Check_Stoichiometry->Stoich_Issue Purity_Issue Impure Starting Materials Check_Purity->Purity_Issue Increase_Time Increase Reaction Time Incomplete->Increase_Time Yes Adjust_Temp Adjust Temperature Control Temp_Issue->Adjust_Temp Yes Correct_Stoich Correct Molar Ratios Stoich_Issue->Correct_Stoich Yes Use_Pure_Reactants Use High-Purity Reactants Purity_Issue->Use_Pure_Reactants Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Strategies to reduce pantoprazole sulfone impurity during sulfide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing pantoprazole (B1678409) sulfone impurity during the synthesis of pantoprazole sulfide (B99878).

Troubleshooting Guide

This guide addresses common issues encountered during pantoprazole synthesis that may lead to the formation of the undesired sulfone impurity.

Q1: My pantoprazole synthesis is showing a high level of sulfone impurity. What are the most likely causes?

A1: High levels of pantoprazole sulfone impurity typically arise from over-oxidation of the pantoprazole sulfide intermediate. The most critical factors influencing this are the choice of oxidizing agent, reaction temperature, and reaction time. Using a strong oxidizing agent, elevated temperatures, or prolonged reaction times can significantly increase the formation of the sulfone impurity.

Q2: Which oxidizing agent is recommended to minimize sulfone impurity?

A2: Sodium hypochlorite (B82951) (NaOCl) is a preferred oxidizing agent for a reproducible and scalable process that yields pantoprazole with sulfone impurity levels below the quantification limits by HPLC.[1] Other oxidizing agents like peroxyacetic acid or m-chloroperoxybenzoic acid have been reported to result in higher levels of sulfone impurity (3 to 4%), which can be difficult to remove.[2] While other reagents like hydrogen peroxide with metal oxide catalysts, peracids, and N-bromosuccinamide have been used, they may also lead to the formation of oxidative impurities.[3][4]

Q3: How does reaction temperature affect the formation of pantoprazole sulfone?

A3: Reaction temperature is a critical factor in controlling the formation of the sulfone impurity.[1] Lower temperatures are highly effective in minimizing its formation. It is recommended to carry out the oxidation reaction at temperatures between 0–5 °C. Increasing the temperature can lead to a significant rise in the sulfone impurity content. While even lower temperatures (-5 to 0 °C) can further reduce the chances of sulfone formation, the reaction conversion rate may be slightly slower.

Q4: What is the impact of the solvent system on sulfone impurity formation?

A4: The choice of solvent can influence the reaction's impurity profile. While solvents like ethyl acetate, acetonitrile, and dichloromethane (B109758) (DCM) can yield good HPLC conversion of the sulfide to the sulfoxide (B87167), conducting the reaction in water has shown comparable results with only a slight increase in a different impurity (pantoprazole dimer). A key advantage of using water is that it can lead to a homogeneous reaction mass when using NaOCl, simplifying reaction monitoring.

Q5: Can the pH of the reaction medium influence impurity formation?

A5: While some research suggests that the pH range is not as critical as temperature in the formation of the sulfone impurity when using NaOCl, it is a crucial factor for the formation of other impurities like the pantoprazole dimer (RC E). The dimer formation is pH-dependent and occurs at a pH ≤ 8. Therefore, maintaining a basic pH during the oxidation step is generally advisable.

Q6: I've completed the reaction, but the sulfone impurity level is still too high. Are there any methods to remove it?

A6: Removing the sulfone impurity after its formation is challenging due to its structural similarity to pantoprazole. Multiple crystallizations are often required, which can lead to a significant loss of the final product yield. Therefore, it is far more effective to control the reaction conditions to prevent its formation in the first place. Some methods describe purification by precipitating the product from a solution where the sulfone impurity remains dissolved, for example, by using an aqueous alcohol solution and adding potassium carbonate.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of pantoprazole sulfone impurity?

A1: Pantoprazole sulfone is the product of over-oxidation of the desired pantoprazole sulfoxide. During the oxidation of the this compound intermediate, the reaction should be carefully controlled to stop at the sulfoxide stage. If the reaction conditions are too harsh (e.g., excess oxidizing agent, high temperature), the sulfoxide is further oxidized to the sulfone.

Q2: How can I accurately monitor the levels of pantoprazole sulfone impurity during my experiment?

A2: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to detect and quantify pantoprazole sulfone impurity. These methods can separate pantoprazole from its process-related impurities, including the sulfone, allowing for accurate quantification.

Q3: Are there any "in-situ" methods to control the formation of the sulfone impurity?

A3: Yes, an "in-situ" approach where the wet cake of this compound is carried forward for the oxidation step without isolation and drying is preferred. This method can improve the yield and purity of the final product. Additionally, controlling the molar ratio of the oxidizing agent by adding an initial insufficient amount and then adding more as needed can help prevent over-oxidation.

Q4: What are the acceptable limits for pantoprazole sulfone impurity in the final product?

A4: The acceptable limits for impurities are defined by pharmacopeias such as the European Pharmacopoeia. Generally, processes are developed to ensure that the sulfone impurity is below the quantification limits of HPLC, and total impurities are not more than 0.2% (w/w).

Data Presentation

Table 1: Effect of Temperature on Pantoprazole Sulfone Impurity Formation

EntryTemperature (°C)Sulfone Impurity (%)
10–5Not Detected
220–250.8
340–452.5

Data synthesized from a study using NaOCl as the oxidizing agent.

Table 2: Effect of Solvent on Impurity Profile in Pantoprazole Synthesis

EntrySolventSulfoxide (%)Sulfide (%)Sulfone (%)Dimer (%)
1Ethyl Acetate93.260.090.10Not Detected
2Acetonitrile96.580.09Not Detected0.12
3Acetone27.4870.760.05Not Detected
4DCM96.520.490.020.15
5Water97.270.140.050.45

Reaction conditions: this compound, NaOH, NaOCl at 0–5 °C.

Experimental Protocols

Protocol 1: Synthesis of Pantoprazole with Minimized Sulfone Impurity using Sodium Hypochlorite

Objective: To synthesize pantoprazole with a low concentration of the sulfone impurity.

Materials:

  • 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole (this compound)

  • Sodium hydroxide (B78521) (NaOH)

  • Sodium hypochlorite (NaOCl) solution (~9%)

  • Water

  • Dichloromethane (DCM)

  • Ammonium (B1175870) sulphate

Procedure:

  • Charge the reaction vessel with this compound and methylene (B1212753) chloride.

  • Cool the reaction mixture to 0–5 °C.

  • Prepare a solution of sodium hydroxide in water and add it to the reaction mixture while maintaining the temperature at 0–5 °C.

  • Slowly add the sodium hypochlorite solution to the alkaline aqueous solution of the sulfide over 2–3 hours, ensuring the temperature is maintained at 0–5 °C.

  • Stir the reaction mixture at 0–5 °C for 1 hour.

  • Monitor the reaction completion by TLC or HPLC.

  • Once the reaction is complete, add ammonium sulphate to the reaction mass at 5–10 °C.

  • Stir for 15 minutes and then separate the organic layer.

  • The pantoprazole can then be isolated from the organic layer.

Mandatory Visualizations

Pantoprazole_Synthesis_Pathway cluster_reactants Reactants cluster_synthesis Synthesis 2-chloromethyl-3,4-dimethoxypyridine 2-chloromethyl-3,4-dimethoxypyridine Pantoprazole_Sulfide Pantoprazole Sulfide 2-chloromethyl-3,4-dimethoxypyridine->Pantoprazole_Sulfide Condensation 5-difluoromethoxy-2-mercaptobenzimidazole 5-difluoromethoxy-2-mercaptobenzimidazole 5-difluoromethoxy-2-mercaptobenzimidazole->Pantoprazole_Sulfide Pantoprazole Pantoprazole (Sulfoxide) Pantoprazole_Sulfide->Pantoprazole Controlled Oxidation (e.g., NaOCl, 0-5°C) Pantoprazole_Sulfone Pantoprazole Sulfone (Impurity) Pantoprazole->Pantoprazole_Sulfone Over-oxidation (Undesired) Experimental_Workflow start Start: this compound Synthesis prep Prepare Reaction Mixture: This compound, Solvent, Base start->prep cool Cool Reaction to 0-5°C prep->cool add_oxidant Slowly Add Oxidizing Agent (e.g., NaOCl over 2-3h) cool->add_oxidant react Maintain Reaction at 0-5°C (Monitor by HPLC/TLC) add_oxidant->react quench Work-up and Isolation react->quench analyze Analyze Final Product for Sulfone Impurity (HPLC) quench->analyze end_low End: High Purity Pantoprazole (Sulfone < Limit) analyze->end_low Successful end_high End: High Sulfone Impurity (Troubleshoot) analyze->end_high Unsuccessful

References

Best practices for storage and handling to ensure pantoprazole sulfide stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for storing and handling pantoprazole (B1678409) sulfide (B99878) to ensure its stability during experiments.

Frequently Asked Questions (FAQs)

Q1: What is pantoprazole sulfide and why is its stability important?

This compound, also known as pantoprazole thioether, is a key metabolite and a primary degradation product of pantoprazole, a widely used proton pump inhibitor (PPI).[1] Ensuring the stability of this compound is critical for accurate experimental results, particularly in studies involving drug metabolism, impurity profiling, and formulation development. Degradation of the compound can lead to inaccurate quantification and misinterpretation of its biological or chemical characteristics.

Q2: What are the main factors that affect the stability of this compound?

The stability of this compound is primarily influenced by pH, exposure to oxidizing agents, and light.[1] Like its parent compound, pantoprazole, the sulfide derivative is susceptible to degradation in acidic and oxidative environments.[1] It is also sensitive to photolytic degradation, especially when in solution.[2]

Q3: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. When in solution, its stability is significantly reduced and is dependent on the solvent and pH. Therefore, solutions should be prepared fresh and used immediately. If short-term storage of a solution is necessary, it should be kept at 2-8°C and protected from light.

Q4: What are the major degradation products of this compound?

Under oxidative stress, this compound can be oxidized to its corresponding sulfone derivative. Acid-catalyzed degradation can lead to a complex mixture of products. It is important to note that this compound itself is a degradation product of pantoprazole.

Q5: How can I monitor the stability of my this compound sample?

The stability of this compound can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation and quantification of the intact this compound from its potential degradation products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in chromatogram Degradation of this compound due to improper handling or storage.- Prepare fresh solutions of this compound before each experiment.- Ensure the pH of the mobile phase and sample solvent is not acidic.- Protect solutions from light by using amber vials or covering them with aluminum foil.- If possible, use an autosampler with cooling capabilities.
Loss of this compound concentration over time in solution Instability of this compound in the chosen solvent or at the storage temperature.- Prepare smaller volumes of the solution more frequently.- If the solvent is aqueous, ensure the pH is neutral or slightly alkaline.- Store solutions at 2-8°C for short periods and protected from light. For longer-term storage, use aliquots of a stock solution stored at -20°C.
Color change in the this compound solution (e.g., turning yellow) Acid-catalyzed degradation.- Immediately check the pH of the solution. Pantoprazole and its derivatives are known to turn yellow in acidic conditions.- Ensure all glassware is free of acidic residues.- Use buffered solutions to maintain a stable pH.
Inconsistent results between experimental replicates Variable degradation of this compound across samples.- Standardize sample preparation and handling procedures to minimize variations in light exposure and temperature.- Ensure consistent timing between sample preparation and analysis.

Summary of Stability Data

The following table summarizes the known stability of pantoprazole, which provides strong indications for the stability of this compound.

Condition Effect on Pantoprazole (and likely on this compound) Primary Degradation Products
Acidic (e.g., 0.1 M HCl) Significant degradation.Sulfide and other rearrangement products.
Alkaline (e.g., 0.1 M NaOH) Relatively stable.Minimal degradation.
Oxidative (e.g., 3% H₂O₂) Significant degradation.Sulfone.
Thermal (Dry Heat) Generally stable.Minimal degradation.
Photolytic (UV Light) Degradation observed, especially in solution.Various photolytic degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for performing a forced degradation study to assess the stability of this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for various time points (e.g., 1, 2, 4, 8, and 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for the same time points as the acid hydrolysis. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for the specified time points.

  • Thermal Degradation: Place a sample of the solid this compound in an oven at 60°C for 24 hours. Also, reflux a solution of the compound for a specified period.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and fluorescent light. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample, dilute it to a suitable concentration with the mobile phase, and analyze it using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method to separate this compound from its degradation products. Method optimization may be required.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of a phosphate (B84403) buffer (e.g., 20 mM, pH 7.0) and acetonitrile (B52724) is often effective.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL this compound) acid Acid Hydrolysis (0.1 M HCl) stock->acid alkali Alkaline Hydrolysis (0.1 M NaOH) stock->alkali oxidative Oxidative Degradation (3% H2O2) stock->oxidative thermal Thermal Degradation (60°C) stock->thermal photo Photolytic Degradation (UV/Vis Light) stock->photo sampling Sample at Time Points (0, 1, 2, 4, 8, 24h) acid->sampling alkali->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_compound Compound cluster_factors Instability Factors cluster_outcomes Consequences ps This compound degradation Degradation ps->degradation leads to acid_factor Acidic pH acid_factor->degradation oxidation_factor Oxidizing Agents oxidation_factor->degradation light_factor Light Exposure light_factor->degradation inaccurate_results Inaccurate Results degradation->inaccurate_results

Caption: Factors leading to the degradation of this compound.

References

Troubleshooting common issues in pantoprazole sulfide degradation analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of pantoprazole (B1678409) and its related substances, including pantoprazole sulfide (B99878). This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause pantoprazole degradation during sample preparation and analysis?

A1: The primary factors contributing to pantoprazole degradation are acidic pH, exposure to light (especially UV), and elevated temperatures.[1] Pantoprazole is an acid-labile compound, meaning it rapidly degrades in acidic environments.[1] Its stability is highly dependent on maintaining a neutral to alkaline pH.[1]

Q2: How can I prevent the degradation of pantoprazole in my samples during preparation?

A2: To prevent degradation, it is crucial to control the pH of your sample solutions. Maintain the pH in a neutral to alkaline range (pH > 7.0).[1] Using alkaline buffers, such as sodium bicarbonate, can help protect the drug from acid-catalyzed degradation.[1] If working with acidic conditions is unavoidable, samples should be processed and analyzed as quickly as possible.

Q3: What are the optimal storage conditions for pantoprazole solutions to ensure stability?

A3: For optimal stability, samples should be stored under refrigeration (2°C to 8°C) and protected from light. Using amber-colored vials or wrapping containers in aluminum foil is recommended to prevent photolytic degradation. Storing at room temperature (20°C to 25°C) can lead to faster degradation.

Q4: What are the major degradation products of pantoprazole under forced degradation conditions?

A4: Under acidic and oxidative stress, the major degradation products of pantoprazole are typically pantoprazole sulfide and pantoprazole sulfone, respectively. Other degradation products, such as pantoprazole N-oxide, can also be formed. Spontaneous degradation over long-term storage may also yield 5-difluoromethoxy-3H-benzimidazole-2-thione and 2-hydroxymethyl-3, 4-dimethoxypyridine.

Q5: I am observing unexpected peaks in my chromatogram. What could be the cause?

A5: The appearance of unknown peaks can be due to several factors. These peaks are likely degradation products if the sample preparation and storage procedures were not optimized for stability. Alternatively, they could be impurities from contaminated solvents or reagents. Running a blank injection of your solvent can help determine if the contamination originates from your reagents.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during the HPLC analysis of this compound and related compounds.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptom: Chromatographic peaks for pantoprazole or its degradation products are asymmetrical, with either a tailing or fronting edge.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Secondary Silanol (B1196071) Interactions Use a highly deactivated column (e.g., end-capped C18). Operate the mobile phase at a lower pH (if compatible with analyte stability) or use a buffer to mask silanol groups.Improved peak symmetry.
Column Overload Dilute the sample and reinject. If peak shape improves, the initial concentration was too high.Symmetrical peaks at a lower concentration.
Mismatched Sample Solvent and Mobile Phase Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject a smaller volume.Sharper, more symmetrical peaks.
Column Contamination or Void If a guard column is used, remove it and re-run the analysis. If the peak shape improves, replace the guard column. If the problem persists, try backflushing the analytical column or replacing it if it's old.Restoration of good peak shape.
Inadequate Buffering Ensure the mobile phase buffer has a pH within +/- 1 unit of its pKa and that the concentration is sufficient (e.g., >5 mM).Reduced peak tailing and more stable retention times.
Issue 2: Inconsistent or Shifting Retention Times

Symptom: The retention times for your analytes are not reproducible between injections or across a sequence.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Column Equilibration For gradient methods, ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection.Stable and reproducible retention times.
Mobile Phase Composition Change Prepare fresh mobile phase. If using a multi-solvent mobile phase, ensure it is well-mixed and prevent evaporation of the more volatile components.Consistent retention times.
Fluctuations in Column Temperature Use a column oven to maintain a constant temperature.Elimination of retention time drift due to temperature changes.
Pump Malfunction or Leaks Check for leaks in the HPLC system, especially around pump seals and fittings. Perform a pump performance test to ensure accurate and precise flow rate delivery.Stable baseline and consistent retention times.
Issue 3: Loss of Analyte Concentration Over Time

Symptom: The peak area of pantoprazole decreases over the course of an analytical sequence when using an autosampler.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Sample Degradation in Autosampler Use a temperature-controlled autosampler set to a cool temperature (e.g., 4°C) to maintain sample integrity. Prepare fresh samples if degradation is suspected.Stabilized peak areas throughout the analytical run.
Adsorption to Vials or Tubing Use silanized or low-adsorption vials. Prime the HPLC system thoroughly to passivate active sites in the tubing.Consistent and higher peak areas.
Photodegradation Use amber or light-blocking vials in the autosampler to protect samples from light exposure.Minimized degradation and consistent analyte concentration.

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for developing and demonstrating the specificity of stability-indicating methods. Here is a general protocol for pantoprazole.

  • Preparation of Stock Solution: Prepare a stock solution of pantoprazole in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).

  • Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M or 1 M HCl) and heat at a controlled temperature (e.g., 80°C) for a specified time (e.g., 8 hours). Neutralize the solution before injection.

  • Alkaline Hydrolysis: Treat the drug solution with a base (e.g., 0.1 M or 1 M NaOH) and heat at a controlled temperature (e.g., 80°C) for a specified time. Neutralize the solution before injection. Pantoprazole is generally stable under alkaline conditions.

  • Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂ or m-CPBA) at room temperature for a specified duration.

  • Thermal Degradation: Expose the solid drug or a solution to dry heat at a specific temperature for a defined period. Pantoprazole is generally stable under dry heat conditions.

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., in a photostability chamber) or sunlight for a specified duration.

  • Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method and compare the chromatograms with that of an unstressed sample to identify and quantify the degradation products.

Typical Stability-Indicating HPLC Method

The following is an example of a validated HPLC method for the analysis of pantoprazole and its impurities.

Parameter Condition
Column Hypersil ODS C18 (or equivalent)
Mobile Phase Gradient elution with 0.01 M phosphate (B84403) buffer (pH 7.0) and acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 290 nm
Column Temperature 30°C
Injection Volume 20 µL

Visualizations

Pantoprazole_Degradation_Pathway pantoprazole Pantoprazole sulfide This compound pantoprazole->sulfide Acidic Conditions sulfone Pantoprazole Sulfone pantoprazole->sulfone Oxidative Conditions other_degradants Other Degradants (e.g., N-oxide, Thioether) pantoprazole->other_degradants Photolytic Stress

Caption: Pantoprazole Degradation Pathways

Troubleshooting_Workflow start Chromatographic Issue Identified (e.g., Poor Peak Shape, Shifting RT) check_method Review Method Parameters (Mobile Phase, Flow Rate, Temp) start->check_method check_sample Examine Sample Prep & Storage (pH, Light, Temp) start->check_sample no_resolve Issue Persists check_method->no_resolve No Obvious Error check_sample->no_resolve No Obvious Error check_column Inspect Column & Guard Column (Contamination, Voids) check_system Verify HPLC System Performance (Leaks, Pump) check_column->check_system Column OK resolve Issue Resolved check_system->resolve System OK no_resolve->check_column

Caption: HPLC Troubleshooting Workflow

References

Minimizing byproduct formation in the synthesis of pantoprazole sulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of pantoprazole (B1678409) sulfide (B99878) and its subsequent conversion to pantoprazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts formed during the synthesis of pantoprazole from pantoprazole sulfide?

A1: The most frequently encountered byproducts are pantoprazole sulfone (Impurity A) and unreacted this compound (Impurity B).[1][2][3][4] Pantoprazole sulfone is a result of over-oxidation of the target pantoprazole molecule.[5] Other potential impurities include N-oxides and dimer impurities (Impurity E).

Q2: How can I minimize the formation of the pantoprazole sulfone byproduct?

A2: Minimizing sulfone formation is critical and can be achieved by carefully controlling the reaction conditions during the oxidation of this compound. Key strategies include:

  • Low Reaction Temperature: Maintaining a low temperature, typically between 0–5 °C, is crucial as higher temperatures can lead to an increase in sulfone formation.

  • Controlled Addition of Oxidant: The oxidizing agent, such as sodium hypochlorite (B82951), should be added slowly over a period of 2–3 hours to prevent localized areas of high oxidant concentration.

  • Stoichiometric Control of Oxidant: Using the correct molar equivalent of the oxidizing agent is essential to avoid over-oxidation.

  • Choice of Oxidizing Agent: Sodium hypochlorite is often preferred for its ability to provide better control over the reaction kinetics, thereby reducing the risk of over-oxidation compared to agents like peracetic acid or hydrogen peroxide.

Q3: What is the significance of using the this compound wet cake "in-situ"?

A3: Using the wet cake of this compound directly in the subsequent oxidation step without prior drying is a preferred industrial practice. This approach can improve the overall yield and purity of the final pantoprazole product by avoiding potential degradation of the low-melting point sulfide intermediate during drying.

Q4: How can I monitor the progress of the reaction and the formation of byproducts?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for monitoring the reaction. It allows for the quantification of the remaining this compound, the formation of pantoprazole, and the emergence of byproducts like the sulfone impurity.

Troubleshooting Guide

Problem 1: My final product has a high level of pantoprazole sulfone impurity.

  • Question: What are the likely causes and how can I rectify this?

  • Answer: High levels of sulfone impurity are typically due to over-oxidation. To troubleshoot, consider the following:

    • Temperature Control: Was the reaction temperature consistently maintained between 0–5 °C during the addition of the oxidizing agent? Even brief temperature excursions can increase sulfone formation.

    • Rate of Addition: Was the oxidizing agent added too quickly? A slow and controlled addition is necessary.

    • Oxidant Concentration: Have you verified the concentration of your oxidizing agent solution? An unexpectedly high concentration can lead to over-oxidation.

    • Reaction Quenching: Was the reaction quenched promptly upon completion? Residual oxidant can continue to react and form the sulfone. A quenching agent like sodium metabisulfite (B1197395) can be used.

Problem 2: The reaction is incomplete, and I have a significant amount of unreacted this compound.

  • Question: What factors could lead to an incomplete reaction?

  • Answer: An incomplete reaction can be caused by several factors:

    • Insufficient Oxidant: The amount of oxidizing agent may have been insufficient to convert all of the starting material. It's important to accurately calculate the required molar equivalents.

    • Poor Mixing: Inadequate agitation can lead to a heterogeneous reaction mixture, preventing the oxidant from reaching all of the sulfide.

    • Low Reaction Temperature: While low temperatures are necessary to control byproduct formation, excessively low temperatures can slow down the reaction rate. The recommended range of 0–5 °C is a balance between these factors.

Problem 3: I am observing the formation of unknown impurities in my HPLC analysis.

  • Question: What could be the source of these unknown impurities?

  • Answer: The formation of unknown impurities can stem from various sources:

    • Starting Material Purity: The purity of the initial reactants, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole and 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride, is critical. Impurities in these starting materials can lead to the formation of related byproducts.

    • Side Reactions: Depending on the specific reaction conditions and the presence of contaminants, other side reactions may occur. For example, N-methylation of the benzimidazole (B57391) ring has been reported.

    • Degradation: Pantoprazole can degrade under certain conditions, such as exposure to acidic environments. Ensure the pH is controlled during work-up and purification.

Data Presentation

Table 1: Effect of Temperature on Pantoprazole Sulfone Formation

EntryTemperature (°C)Pantoprazole Sulfone (%)
10–5Not Detected
220–250.15
330–350.28

Data adapted from an environmentally benign synthesis process study.

Table 2: Effect of Solvent on the Oxidation of this compound

EntrySolventHPLC Conversion (%) of Sulfide
1Acetone27.48
2Ethyl Acetate99.42
3Acetonitrile99.51
4Dichloromethane99.64
5Water99.89

Data reflects the conversion of this compound to pantoprazole sulfoxide (B87167) and byproducts.

Experimental Protocols

1. Synthesis of this compound

This protocol describes the condensation reaction to form the thioether intermediate.

  • Reagents:

    • 5-difluoromethoxy-2-mercaptobenzimidazole

    • 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

    • Sodium hydroxide (B78521) (NaOH)

    • Deionized water

  • Procedure:

    • In a suitable reaction vessel, charge 5-difluoromethoxy-2-mercaptobenzimidazole, deionized water, and sodium hydroxide.

    • Stir the mixture at 25–30 °C until all solids have dissolved.

    • In a separate vessel, dissolve 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in water.

    • Slowly add the pyridine (B92270) solution to the reaction vessel over 2–3 hours, maintaining the temperature at 25–30 °C.

    • Continue stirring the reaction mixture for 5-6 hours.

    • Monitor the completion of the reaction by HPLC.

    • Upon completion, cool the mixture to 15–20 °C.

    • Filter the resulting solid, which is the this compound.

    • Wash the collected wet cake with water.

2. Oxidation of this compound to Pantoprazole

This protocol details the controlled oxidation to form pantoprazole, minimizing sulfone formation.

  • Reagents:

    • This compound (wet cake from the previous step)

    • Sodium hydroxide (NaOH)

    • Sodium hypochlorite (NaOCl) solution

    • Deionized water

    • Sodium metabisulfite solution (5%)

    • Hydrochloric acid (HCl) (2M)

    • Dichloromethane (DCM)

  • Procedure:

    • Transfer the wet cake of this compound to a clean reaction vessel containing deionized water and sodium hydroxide.

    • Stir the mixture until the solids are dissolved.

    • Cool the solution to 0–5 °C.

    • Slowly add the sodium hypochlorite solution over 2–3 hours, ensuring the temperature is maintained below 5 °C.

    • Stir the reaction mixture for 1-2 hours at 0-5 °C.

    • Monitor the reaction by HPLC to confirm the complete conversion of the sulfide and to control the level of the sulfone impurity.

    • Once the reaction is complete, quench any residual hypochlorite by adding a 5% sodium metabisulfite solution.

    • Adjust the pH of the reaction mass to 7.5–8.0 using 2M HCl.

    • Extract the aqueous layer multiple times with dichloromethane.

    • Combine the organic layers and concentrate under vacuum to yield pantoprazole free base.

Visualizations

Pantoprazole_Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Oxidation Mercaptobenzimidazole Mercaptobenzimidazole Pantoprazole_Sulfide Pantoprazole_Sulfide Mercaptobenzimidazole->Pantoprazole_Sulfide NaOH, Water 25-30°C Chloromethylpyridine Chloromethylpyridine Chloromethylpyridine->Pantoprazole_Sulfide Pantoprazole_Sulfide_Input This compound Pantoprazole Pantoprazole Pantoprazole_Sulfide_Input->Pantoprazole NaOCl, NaOH 0-5°C

Caption: General two-step synthesis route for pantoprazole.

Byproduct_Formation Pantoprazole_Sulfide Pantoprazole_Sulfide Pantoprazole Pantoprazole Pantoprazole_Sulfide->Pantoprazole Controlled Oxidation (e.g., NaOCl, 0-5°C) Pantoprazole_Sulfone Pantoprazole Sulfone (Impurity A) Pantoprazole->Pantoprazole_Sulfone Over-oxidation (Excess Oxidant / High Temp)

Caption: Oxidation pathway and major byproduct formation.

Troubleshooting_Workflow Start High Byproduct Level Detected (e.g., Sulfone) Check_Temp Was Temperature < 5°C? Start->Check_Temp Check_Addition Was Oxidant Added Slowly (e.g., over 2-3h)? Check_Temp->Check_Addition Yes Solution Adjust Protocol: - Maintain Low Temp - Slow Addition Rate - Verify Oxidant Molarity Check_Temp->Solution No Check_Stoichiometry Was Oxidant Stoichiometry Correct? Check_Addition->Check_Stoichiometry Yes Check_Addition->Solution No Review_Purity Review Starting Material Purity Check_Stoichiometry->Review_Purity Yes Check_Stoichiometry->Solution No End Problem Resolved Review_Purity->End Solution->End No No Yes Yes

Caption: Troubleshooting workflow for high sulfone impurity.

References

Techniques for improving peak resolution in pantoprazole sulfide chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of pantoprazole (B1678409) and its related substances. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common challenges encountered during their experiments, with a specific focus on improving peak resolution for pantoprazole sulfide (B99878).

Troubleshooting Guide: Improving Peak Resolution

This guide addresses specific issues you might encounter with peak resolution between pantoprazole and its sulfide impurity.

Q1: I am observing poor resolution between the pantoprazole and pantoprazole sulfide peaks. What are the initial steps to improve their separation?

Poor resolution, often seen as overlapping or co-eluting peaks, is a frequent challenge that can compromise accurate quantification.[1] The primary causes are often related to a suboptimal mobile phase, incorrect column selection, or inappropriate chromatographic conditions.[1]

Initial Troubleshooting Steps:

  • Mobile Phase Composition: Systematically adjust the ratio of your organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A slight decrease in the organic modifier percentage can increase retention times and potentially improve resolution.[2]

  • Mobile Phase pH: The pH of the mobile phase can significantly influence the ionization state of pantoprazole and its impurities, thereby affecting their retention and selectivity. Ensure the mobile phase pH is controlled and experiment with slight adjustments (e.g., ± 0.2 pH units) to see the impact on resolution. For instance, a phosphate (B84403) buffer at pH 7.0 has been used effectively in separating pantoprazole from its related substances.[3][4]

  • Column Temperature: Lowering the column temperature can sometimes enhance resolution by increasing retention. Conversely, a higher temperature can improve efficiency. Experiment with temperatures in the range of 25-40°C. A common operating temperature is 40°C.

  • Flow Rate: A lower flow rate generally provides more time for interactions between the analytes and the stationary phase, which can lead to better resolution. Try reducing the flow rate from 1.0 mL/min to 0.8 mL/min and observe the effect on the separation.

Q2: My peaks for pantoprazole and this compound are tailing. How can I improve the peak shape?

Peak tailing can be a significant contributor to poor resolution. It can be caused by a variety of factors, including secondary interactions with the stationary phase, column contamination, or issues with the mobile phase.

Troubleshooting Peak Tailing:

  • Check Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analytes, it can cause peak tailing. Ensure your buffer is effective in the chosen pH range.

  • Column Contamination: A buildup of sample matrix components on the column frit or packing material can lead to peak tailing for all analytes. Try backflushing the column or, if that fails, the column may need replacement.

  • Active Silanol (B1196071) Groups: Over time, especially at pH extremes, the stationary phase can degrade, exposing active silanol groups that can cause tailing, particularly for basic compounds. Using an end-capped column can help minimize these secondary interactions.

  • Sample Overload: Injecting too much sample can lead to peak distortion and tailing. Try injecting a smaller volume or a more dilute sample to see if the peak shape improves.

  • Sample Solvent: Ideally, your sample should be dissolved in the mobile phase. If a stronger solvent is used, it can cause peak distortion.

Q3: I have tried adjusting the mobile phase and flow rate, but the resolution is still not satisfactory. What other parameters can I modify?

If initial adjustments are insufficient, you may need to consider more significant changes to your method.

Advanced Troubleshooting:

  • Column Chemistry: The choice of stationary phase is crucial for achieving good selectivity. If you are using a standard C18 column, consider trying a different type of C18 column from another manufacturer, as they can have different selectivities. Alternatively, a column with a different stationary phase, such as a C8 or a phenyl column, might provide the necessary change in selectivity to resolve the peaks. A Hypersil ODS (a type of C18) column has been shown to be effective for separating pantoprazole and its impurities.

  • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can often improve the resolution of closely eluting peaks. A shallow gradient can help to better separate compounds with similar retention times.

  • Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and can significantly improve resolution. However, this will also lead to higher backpressure, so ensure your HPLC system is capable of handling it.

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase for the analysis of pantoprazole and its impurities?

A common mobile phase for reversed-phase HPLC analysis of pantoprazole and its related substances consists of a mixture of an aqueous buffer and an organic modifier. For example, a gradient elution using a phosphate buffer (e.g., 0.01 M, pH 7.0) and acetonitrile is frequently employed. Another example is a mobile phase of methanol (B129727) and 20 mM aqueous ammonium (B1175870) acetate (B1210297) (60:40 v/v).

Q2: What type of column is most effective for separating pantoprazole from this compound?

Reversed-phase columns are the most commonly used. C18 columns, such as Hypersil ODS (125 x 4.0 mm, 5 µm), have been successfully used for the separation of pantoprazole and its related substances, including the sulfide and sulfone impurities. The choice of column will depend on the specific requirements of the method.

Q3: What is the typical detection wavelength for pantoprazole and its impurities?

The UV detection wavelength for pantoprazole and its related compounds is typically set at 290 nm, as this wavelength provides good sensitivity for both the parent drug and its major impurities.

Q4: How can I confirm the identity of the this compound peak?

The most reliable way to confirm the identity of the this compound peak is to inject a certified reference standard of this compound and compare its retention time with the peak in your sample chromatogram.

Data Presentation

Table 1: Example Chromatographic Conditions for Pantoprazole and Related Substances Analysis

ParameterCondition 1Condition 2
Column Hypersil ODS (125 x 4.0 mm, 5 µm)Waters Symmetry C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.01 M Phosphate Buffer (pH 7.0)0.1 M Sodium Phosphate Dibasic (pH 7.5)
Mobile Phase B AcetonitrileAcetonitrile
Elution GradientIsocratic (64:36, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 40°CAmbient (~22°C)
Detection Wavelength 290 nm290 nm

Experimental Protocols

Protocol 1: Gradient HPLC Method for the Determination of Pantoprazole and Related Substances

This protocol is based on a method developed for the quantitative determination of pantoprazole and its related substances in active pharmaceutical ingredients (API).

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.01 M solution of a suitable phosphate buffer and adjust the pH to 7.0. Filter through a 0.45 µm membrane filter.

    • Mobile Phase B: Use HPLC-grade acetonitrile.

  • Chromatographic System:

    • Column: Hypersil ODS (125 x 4.0 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection: UV at 290 nm.

    • Injection Volume: 20 µL.

  • Gradient Program:

    • A suitable gradient program should be developed to ensure the separation of all related substances. An example of a gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a runtime of approximately 50 minutes.

  • Sample Preparation:

    • Accurately weigh and dissolve the pantoprazole sample in a suitable diluent to achieve a final concentration within the linear range of the method.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • Record the chromatogram and calculate the resolution between the pantoprazole and this compound peaks. A resolution value greater than 2.0 is generally considered good.

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation cluster_decision Decision cluster_optimize Optimization prep_sample Prepare Sample and Standards equilibrate Equilibrate Column prep_sample->equilibrate prep_mobile_phase Prepare and Degas Mobile Phase prep_mobile_phase->equilibrate inject Inject Sample equilibrate->inject run_method Run Chromatographic Method inject->run_method acquire_data Acquire Data run_method->acquire_data assess_resolution Assess Peak Resolution (Rs) acquire_data->assess_resolution is_resolution_ok Rs > 2.0? assess_resolution->is_resolution_ok optimize_mobile_phase Adjust Mobile Phase (Organic %, pH) is_resolution_ok->optimize_mobile_phase No end_node Method Optimized is_resolution_ok->end_node Yes optimize_mobile_phase->equilibrate optimize_flow Adjust Flow Rate optimize_mobile_phase->optimize_flow optimize_flow->equilibrate optimize_temp Adjust Temperature optimize_flow->optimize_temp optimize_temp->equilibrate

Caption: Experimental Workflow for Optimizing Peak Resolution.

troubleshooting_workflow cluster_initial Initial Checks cluster_advanced Advanced Troubleshooting cluster_peak_shape Peak Shape Issues start Poor Peak Resolution (Pantoprazole & Sulfide) is_tailing Are Peaks Tailing? start->is_tailing check_mobile_phase Adjust Mobile Phase Ratio (Decrease Organic %) check_ph Adjust Mobile Phase pH check_mobile_phase->check_ph check_flow Decrease Flow Rate check_ph->check_flow change_column Change Column Chemistry (e.g., different C18, C8) check_flow->change_column Still Poor end_node Resolution Improved check_flow->end_node Resolution OK use_gradient Implement Gradient Elution change_column->use_gradient change_temp Optimize Column Temperature use_gradient->change_temp change_temp->end_node is_tailing->check_mobile_phase No troubleshoot_tailing Troubleshoot Tailing: - Check for column contamination - Reduce sample load - Ensure proper sample solvent is_tailing->troubleshoot_tailing Yes troubleshoot_tailing->check_mobile_phase

Caption: Troubleshooting Logic for Poor Peak Resolution.

References

Navigating the Analytical Maze: A Technical Support Hub for Pantoprazole Sulfide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical support center has been launched to assist researchers, scientists, and drug development professionals in overcoming the solubility challenges associated with pantoprazole (B1678409) sulfide (B99878) in analytical buffers. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and crucial data to ensure accurate and reliable experimental outcomes.

Pantoprazole sulfide, a key metabolite of the proton pump inhibitor pantoprazole, often presents solubility hurdles during analytical method development and in vitro studies. Its limited aqueous solubility, particularly in certain pH ranges, can lead to inaccurate quantification, precipitation issues, and unreliable data. This technical hub aims to be the go-to resource for addressing these critical issues.

Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses frequent problems encountered during the handling of this compound in analytical settings.

Issue Potential Cause Recommended Solution
Precipitation upon addition to aqueous buffer Low aqueous solubility of this compound, especially at acidic to neutral pH.- Increase the proportion of organic co-solvent (e.g., acetonitrile (B52724), methanol) in the final solution.- Adjust the buffer pH to a more alkaline range (pH > 7.4), if compatible with the analytical method.- Utilize a validated co-solvent system. A 1:1 mixture of Dimethylformamide (DMF) and Phosphate (B84403) Buffered Saline (PBS) at pH 7.2 has been shown to be effective.[1]
Inconsistent analytical results Partial dissolution or precipitation of the analyte during sample preparation or analysis.- Ensure complete dissolution of the stock solution before further dilution.- Use a diluent that matches the initial solvent composition of the stock solution as closely as possible.- Filter samples through a 0.45 µm filter before injection to remove any undissolved particles.
Difficulty dissolving the compound for stock solution Inappropriate solvent selection.- Prepare stock solutions in a suitable organic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or ethanol, where this compound exhibits higher solubility.[1]
Analyte degradation This compound is a degradation product of pantoprazole, which is highly unstable in acidic conditions. While the sulfide form is more stable, prolonged exposure to harsh acidic conditions should be avoided.- Maintain the pH of the analytical buffer in the neutral to slightly alkaline range (pH 7.0-8.0) for improved stability.

Frequently Asked Questions (FAQs)

Preparation and Handling

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For preparing a concentrated stock solution, it is recommended to use an organic solvent in which this compound has high solubility. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are excellent choices, with a solubility of 30 mg/mL.[1] Ethanol is also a suitable option, with a solubility of 25 mg/mL.[1]

Q2: How can I improve the solubility of this compound in my aqueous analytical buffer?

A2: To enhance the solubility of this compound in aqueous buffers, a co-solvent approach is highly effective. Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO or DMF) and then dilute it into the aqueous buffer. It is crucial to ensure that the final concentration of the organic solvent in the buffer is compatible with your analytical method and does not cause protein precipitation or column damage in chromatographic systems. For instance, a 1:1 mixture of DMF and PBS (pH 7.2) can be used, though this results in a lower solubility of 0.5 mg/mL.[1]

Analytical Methods

Q3: What type of buffer is suitable for the analysis of this compound by HPLC?

A3: Phosphate buffers at a neutral to slightly alkaline pH are commonly used in HPLC methods for the analysis of pantoprazole and its impurities, including the sulfide. A mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 0.01 M) with a pH of 7.0 has been shown to be effective for the separation and analysis of this compound.

Q4: What is the optimal pH for an analytical buffer to ensure the solubility and stability of this compound?

A4: While specific pH-solubility profile data for this compound is limited, information on its parent compound, pantoprazole, suggests that neutral to alkaline conditions are favorable for stability. For analytical purposes, maintaining the buffer pH between 7.0 and 8.0 is a good starting point to ensure both solubility and stability.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

Solvent Solubility
Dimethylformamide (DMF)30 mg/mL
Dimethyl sulfoxide (DMSO)30 mg/mL
Ethanol25 mg/mL
DMF:PBS (pH 7.2) (1:1)0.5 mg/mL
MethanolSoluble (specific concentration not provided)

Experimental Protocols

Protocol for Preparation of this compound Standard for HPLC Analysis

This protocol provides a general guideline for preparing a this compound standard solution for HPLC analysis.

Materials:

  • This compound reference standard

  • HPLC-grade Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • HPLC-grade acetonitrile

  • Phosphate buffer (e.g., 0.01 M, pH 7.0)

  • Volumetric flasks

  • Pipettes

  • Syringe filter (0.45 µm)

Procedure:

  • Stock Solution Preparation (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer the weighed standard to a 10 mL volumetric flask.

    • Add a small amount of DMSO or DMF to dissolve the standard completely.

    • Once dissolved, bring the volume up to 10 mL with the same organic solvent.

    • Mix thoroughly to ensure a homogenous solution.

  • Working Standard Preparation (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to the mark with a mixture of acetonitrile and phosphate buffer (pH 7.0) that is similar in composition to the mobile phase of the HPLC method.

    • Mix thoroughly.

  • Filtration:

    • Filter the working standard solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Visualizing Experimental Logic

To aid in understanding the decision-making process for sample preparation, the following workflow diagram is provided.

experimental_workflow start Start: Need to prepare this compound solution for analysis stock_solvent Select appropriate organic solvent for stock solution (e.g., DMSO, DMF) start->stock_solvent dissolve Dissolve this compound in selected organic solvent to prepare stock solution stock_solvent->dissolve check_dissolution Visually inspect for complete dissolution dissolve->check_dissolution dilution Dilute stock solution with analytical buffer/mobile phase to working concentration check_dissolution->dilution Yes troubleshoot_dissolution Troubleshoot: Use sonication or gentle warming; if unsuccessful, select a different solvent check_dissolution->troubleshoot_dissolution No check_precipitation Observe for any precipitation upon dilution dilution->check_precipitation filter Filter the final solution through a 0.45 µm filter check_precipitation->filter No troubleshoot_precipitation Troubleshoot: Increase organic co-solvent ratio in diluent or adjust buffer pH check_precipitation->troubleshoot_precipitation Yes analysis Inject into analytical instrument (e.g., HPLC) filter->analysis troubleshoot_dissolution->stock_solvent troubleshoot_precipitation->dilution

Caption: Workflow for preparing this compound solutions.

This technical support center will be continuously updated with the latest research and data to provide the scientific community with the most current and effective strategies for managing the solubility of this compound.

References

Validation & Comparative

Validated HPLC-UV method for the quantification of pantoprazole sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pantoprazole (B1678409) and its related substances is critical for ensuring drug quality, stability, and pharmacokinetic analysis. Pantoprazole sulfide (B99878) is a key process-related impurity and a potential degradant of pantoprazole. This guide provides a comparative overview of a validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantification of pantoprazole sulfide, alongside alternative analytical techniques.

Comparison of Analytical Methods

The selection of an analytical method for quantifying this compound depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV is a widely used and robust technique, other methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Thin-Layer Chromatography (HPTLC) offer distinct advantages.

Parameter HPLC-UV LC-MS/MS HPTLC
Linearity Range 0.01 - 50 µg/mL[1]5 - 5,000 ng/mL[1]50 - 800 ng/spot[1]
Intra-day Precision (% CV) 3.4 - 10[1]0.79 - 5.36[1]1.28 - 2.40
Inter-day Precision (% CV) 2.3 - 9.80.91 - 12.672.40 - 3.62
Accuracy (% Recovery) 100 - 113%>85.49%98.16 - 100.5%
Lower Limit of Quantification (LLOQ) 10 ng/mL5 ng/mL25.60 ng/spot
Internal Standard Example TinidazolePantoprazole-d3Not Applicable

Validated HPLC-UV Method for Pantoprazole and its Impurities

A stability-indicating HPLC method has been developed and validated for the determination of pantoprazole and its process-related impurities, including this compound. This method is suitable for routine quality control and stability studies of pantoprazole in bulk drug and pharmaceutical formulations.

Chromatographic Conditions
Parameter Condition
Column Hypersil ODS (125 x 4.0 mm, 5 µm)
Mobile Phase Gradient elution with 0.01 M Phosphate Buffer (pH 7.0) and Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 290 nm
Column Temperature 40°C
Injection Volume 20 µL
Run Time 50 min
Method Validation Summary

The HPLC-UV method demonstrates good performance and reliability for its intended purpose.

Validation Parameter Result
Specificity The method is specific for pantoprazole and its impurities, with no interference from blank or placebo.
Linearity (r²) > 0.999
Accuracy (% Recovery) 97.9 - 103%
Precision (% RSD) < 10%
Limit of Detection (LOD) 0.043 - 0.047 µg/mL
Limit of Quantification (LOQ) 0.13 - 0.14 µg/mL
Robustness The method is robust to small, deliberate variations in chromatographic conditions.

Experimental Protocols

Preparation of Standard Solutions
  • Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to achieve concentrations within the desired calibration range.

Sample Preparation
  • Bulk Drug: Accurately weigh and dissolve the pantoprazole bulk drug sample in the diluent to a known concentration.

  • Formulations (Tablets): Weigh and finely powder a representative number of tablets. Transfer an amount of powder equivalent to a single dose of pantoprazole into a volumetric flask. Add diluent, sonicate to dissolve, and dilute to the final volume. Filter the solution before injection.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas for this compound.

  • Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solutions Injection Inject Samples & Standards Standard_Prep->Injection Sample_Prep Prepare Sample Solutions Sample_Prep->Injection System_Equilibration System Equilibration System_Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 290 nm Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration_Curve Generate Calibration Curve Peak_Integration->Calibration_Curve Quantification Quantify this compound Peak_Integration->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC-UV quantification of this compound.

Conclusion

The described HPLC-UV method provides a reliable and robust approach for the quantification of this compound in bulk drug and pharmaceutical formulations. The method is specific, linear, accurate, and precise, making it suitable for routine quality control and stability testing. While alternative methods like LC-MS/MS offer higher sensitivity, the HPLC-UV method remains a practical and cost-effective choice for many applications in the pharmaceutical industry. The detailed experimental protocol and comparative data presented in this guide can assist researchers in selecting and implementing the most appropriate analytical technique for their specific needs.

References

Spectroscopic comparison of pantoprazole sulfide versus pantoprazole sulfone

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis and drug metabolism studies, a precise understanding of the structural nuances between a parent drug and its metabolites is paramount. This guide provides a detailed spectroscopic comparison of pantoprazole (B1678409) sulfide (B99878) and its oxidized metabolite, pantoprazole sulfone. The structural divergence, centered on the sulfur atom, imparts distinct spectroscopic signatures that are critical for their individual identification and quantification. This document outlines the key differences in their spectroscopic profiles based on available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, supplemented with generalized experimental protocols.

Molecular Structures at a Glance

The core structural difference between pantoprazole sulfide and pantoprazole sulfone lies in the oxidation state of the sulfur atom linking the benzimidazole (B57391) and pyridine (B92270) rings. In this compound, the sulfur exists as a thioether, while in pantoprazole sulfone, it is further oxidized to a sulfone group. This seemingly minor change has a significant impact on the electronic environment of the surrounding atoms, which is reflected in their spectroscopic properties.

Molecular Structures cluster_sulfide This compound cluster_sulfone Pantoprazole Sulfone sulfide sulfide sulfone sulfone

Figure 1. Chemical structures of this compound and pantoprazole sulfone.

Spectroscopic Data Comparison

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The oxidation of the sulfur atom from a sulfide to a sulfone is expected to cause a significant downfield shift (to a higher ppm value) for the adjacent methylene (B1212753) (-CH₂-) protons and the carbons of the benzimidazole and pyridine rings due to the electron-withdrawing nature of the sulfone group.

Table 1: Comparative NMR Data

Spectroscopic ParameterThis compoundPantoprazole SulfoneKey Differences
¹H NMR Data not readily available in numerical format.Data not readily available in numerical format.The methylene protons adjacent to the sulfur atom are expected to be significantly deshielded in the sulfone.
¹³C NMR Data has been recorded in DMSO-d₆, but a detailed peak list is not publicly available.[1]Data has been recorded, but a detailed peak list is not publicly available.[2]The carbons of the benzimidazole and pyridine rings, particularly those closer to the sulfonyl group, are expected to be deshielded in the sulfone compared to the sulfide.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The most significant difference in the IR spectra of this compound and pantoprazole sulfone is the appearance of strong absorption bands corresponding to the S=O stretching vibrations in the sulfone.

Table 2: Comparative IR Spectroscopy Data

Spectroscopic ParameterThis compoundPantoprazole SulfoneKey Differences
Key IR Absorptions (cm⁻¹) C-H stretching, C=C and C=N stretching (aromatic), C-O stretching (ether), N-H stretching.[3][4]In addition to the sulfide's absorptions, strong, characteristic S=O symmetric and asymmetric stretching bands are present.[4]The presence of strong S=O stretching bands in the range of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ is a definitive indicator of the sulfone group.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Both this compound and sulfone are amenable to analysis by techniques like Electrospray Ionization (ESI). The sulfone will have a molecular weight that is 32 atomic mass units higher than the sulfide, corresponding to the addition of two oxygen atoms. Their fragmentation patterns are also expected to differ, with the sulfone potentially showing a characteristic loss of SO₂.

Table 3: Comparative Mass Spectrometry Data

Spectroscopic ParameterThis compoundPantoprazole SulfoneKey Differences
Molecular Formula C₁₆H₁₅F₂N₃O₃SC₁₆H₁₅F₂N₃O₅SAddition of two oxygen atoms in the sulfone.
Molecular Weight 367.37 g/mol 399.37 g/mol A difference of 32 g/mol .
Precursor Ion ([M+H]⁺) m/z 368.0880m/z 400.0775Reflects the difference in molecular weight.
Key Fragment Ions A fragment at m/z 214.0022 has been reported in negative ion mode.A characteristic loss of SO₂ (64 Da) from the precursor ion is expected.The fragmentation pattern of the sulfone is influenced by the stable sulfonyl group.
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is often used for quantitative analysis. The oxidation of the sulfur atom can influence the chromophoric system, potentially leading to a shift in the absorption maximum (λmax).

Table 4: Comparative UV-Vis Spectroscopy Data

Spectroscopic ParameterThis compoundPantoprazole SulfoneKey Differences
λmax (nm) Data not readily available.287 nm (solvent not specified)The λmax may differ due to the electronic effect of the sulfone group compared to the sulfide.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound and pantoprazole sulfone, based on common practices for similar compounds.

NMR Spectroscopy

NMR Spectroscopy Workflow SamplePrep Sample Preparation (5-10 mg in 0.5-0.7 mL of deuterated solvent, e.g., DMSO-d6) Acquisition Data Acquisition (¹H and ¹³C spectra on a 300-500 MHz spectrometer) SamplePrep->Acquisition Processing Data Processing (Fourier transform, phase correction, baseline correction) Acquisition->Processing Analysis Spectral Analysis (Chemical shift, coupling constant, and integration analysis) Processing->Analysis

Figure 2. A generalized workflow for NMR analysis.

For ¹H and ¹³C NMR analysis, the sample is typically dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. A concentration of 5-10 mg in 0.5-0.7 mL of solvent is generally sufficient. Spectra are acquired on a spectrometer operating at a field strength of 300-500 MHz for protons. Data processing involves Fourier transformation, phase correction, and baseline correction.

FTIR Spectroscopy

FTIR Spectroscopy Workflow (KBr Pellet) SamplePrep Sample Preparation (Grind 1-2 mg of sample with ~100 mg of dry KBr) Pelletizing Pellet Formation (Press the mixture in a die to form a transparent pellet) SamplePrep->Pelletizing Acquisition Data Acquisition (Collect the spectrum using an FTIR spectrometer) Pelletizing->Acquisition Analysis Spectral Analysis (Identify characteristic absorption bands) Acquisition->Analysis

Figure 3. A generalized workflow for FTIR analysis using the KBr pellet method.

For solid samples like this compound and sulfone, the KBr pellet method is common. This involves grinding a small amount of the sample (1-2 mg) with dry potassium bromide (~100 mg) and pressing the mixture into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, which requires minimal sample preparation.

Mass Spectrometry (LC-MS/MS)

LC-MS/MS Analysis Workflow SamplePrep Sample Preparation (Dissolution in a suitable solvent like methanol (B129727) or acetonitrile) Chromatography Liquid Chromatography (Separation on a C18 column with a suitable mobile phase) SamplePrep->Chromatography Ionization Mass Spectrometry (Electrospray ionization, ESI) Chromatography->Ionization Analysis MS/MS Analysis (Precursor ion selection and collision-induced dissociation) Ionization->Analysis Detection Data Acquisition & Analysis (Detection of fragment ions and spectral interpretation) Analysis->Detection

Figure 4. A generalized workflow for LC-MS/MS analysis.

For LC-MS/MS analysis, the sample is first dissolved in an appropriate solvent and then injected into a liquid chromatograph for separation, typically on a C18 column. The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for these types of molecules. In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to produce a characteristic product ion spectrum.

UV-Vis Spectrophotometry

UV-Vis Spectrophotometry Workflow SamplePrep Sample Preparation (Prepare a dilute solution in a suitable solvent, e.g., water, methanol, or buffer) Acquisition Data Acquisition (Scan the sample over a range of wavelengths, e.g., 200-400 nm) SamplePrep->Acquisition Analysis Spectral Analysis (Determine the wavelength of maximum absorbance, λmax) Acquisition->Analysis

Figure 5. A generalized workflow for UV-Vis spectrophotometric analysis.

For UV-Vis analysis, a dilute solution of the analyte is prepared in a UV-transparent solvent. The absorbance of the solution is then measured over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). This can be used for quantitative analysis by creating a calibration curve.

Conclusion

The spectroscopic comparison of this compound and pantoprazole sulfone reveals distinct differences that are directly attributable to the oxidation state of the sulfur atom. The presence of the sulfone group leads to characteristic downfield shifts in NMR spectra, the appearance of strong S=O stretching bands in IR spectra, an increase in molecular weight and altered fragmentation patterns in mass spectra, and a potential shift in the UV-Vis absorption maximum. These spectroscopic distinctions are fundamental for the development of analytical methods to identify, differentiate, and quantify these compounds in various matrices, which is crucial for drug metabolism and pharmacokinetic studies. Further research to obtain complete, directly comparable high-resolution spectroscopic data would be invaluable for the scientific community.

References

Comparative Stability Analysis of Pantoprazole Sulfide and Omeprazole Sulfide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of active pharmaceutical ingredients (APIs) and their related impurities is paramount. This guide provides a comparative stability analysis of pantoprazole (B1678409) sulfide (B99878) and omeprazole (B731) sulfide, two key related compounds of the widely used proton pump inhibitors (PPIs), pantoprazole and omeprazole.

While direct comparative stability data for pantoprazole sulfide and omeprazole sulfide is limited in publicly available literature, this guide synthesizes existing data on the parent compounds and general chemical principles to provide a comprehensive overview. Both pantoprazole and omeprazole are known to be labile in acidic conditions, and their degradation pathways often lead to the formation of their respective sulfide and sulfone analogs.[1][2][3] This analysis focuses on the thioether (sulfide) derivatives, which are crucial impurities to monitor during drug development and storage.

Comparative Stability Profile

Pantoprazole and omeprazole, the parent compounds of the sulfides, are both susceptible to degradation under acidic conditions, with their stability increasing in neutral to alkaline pH.[4][5] Studies on the parent compounds indicate that pantoprazole may be more stable than omeprazole in moderately acidic environments. This suggests a potential for greater stability of this compound compared to omeprazole sulfide under similar conditions, although direct experimental evidence is needed for confirmation.

Both pantoprazole and omeprazole are also sensitive to light and heat, which can accelerate their degradation. Consequently, it is crucial to protect both the parent drugs and their sulfide derivatives from light and elevated temperatures.

Table 1: Factors Influencing the Stability of Pantoprazole and Omeprazole (and by extension, their Sulfide Derivatives)

ParameterEffect on PantoprazoleEffect on OmeprazoleLikely Effect on Sulfide Derivatives
Acidic pH Rapid degradationRapid degradationBoth are expected to be unstable, with potential differences in degradation rates.
Neutral to Alkaline pH Increased stabilityIncreased stabilityExpected to be more stable compared to acidic conditions.
Light Exposure Degradation occursDegradation occursPhotodegradation is a likely pathway for both sulfides.
Temperature Degradation at elevated temperaturesDegradation at elevated temperaturesThermal degradation is expected for both compounds.
Oxidative Stress Forms sulfide and sulfoneForms sulfide and sulfoneAs thioethers, both are susceptible to oxidation to the corresponding sulfoxides (parent drugs) and sulfones.

Degradation Pathways

The formation of this compound and omeprazole sulfide is a key step in the degradation of the parent drugs. Under acidic and oxidative stress, the sulfoxide (B87167) group in pantoprazole and omeprazole can be reduced to a thioether (sulfide).

cluster_pantoprazole Pantoprazole Degradation cluster_omeprazole Omeprazole Degradation Pantoprazole (Sulfoxide) Pantoprazole (Sulfoxide) This compound (Thioether) This compound (Thioether) Pantoprazole (Sulfoxide)->this compound (Thioether) Reduction (e.g., Acidic/Oxidative Stress) Pantoprazole Sulfone Pantoprazole Sulfone Pantoprazole (Sulfoxide)->Pantoprazole Sulfone Oxidation Omeprazole (Sulfoxide) Omeprazole (Sulfoxide) Omeprazole Sulfide (Thioether) Omeprazole Sulfide (Thioether) Omeprazole (Sulfoxide)->Omeprazole Sulfide (Thioether) Reduction (e.g., Acidic/Oxidative Stress) Omeprazole Sulfone Omeprazole Sulfone Omeprazole (Sulfoxide)->Omeprazole Sulfone Oxidation

Degradation pathways of pantoprazole and omeprazole leading to their sulfide and sulfone derivatives.

Experimental Protocols for Comparative Stability Analysis

To definitively compare the stability of this compound and omeprazole sulfide, a forced degradation study should be conducted according to ICH guidelines. The following protocols are proposed based on methods described for the parent compounds.

Sample Preparation
  • Prepare stock solutions of this compound and omeprazole sulfide in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

Stress Conditions
  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Keep the solutions at room temperature and 60°C for predetermined time intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Keep the solutions at room temperature and 60°C for the same time intervals.

  • Oxidative Degradation: Mix the stock solution with 3% and 30% hydrogen peroxide (H₂O₂). Keep the solutions at room temperature, protected from light, for the specified time intervals.

  • Thermal Degradation: Expose the solid sulfide compounds and their solutions to dry heat at 60°C and 80°C in a calibrated oven for up to 7 days.

  • Photostability: Expose the solid sulfide compounds and their solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines. A control sample should be kept in the dark.

Analytical Method

A stability-indicating HPLC method is crucial for separating the sulfide compounds from their potential degradation products. Based on existing methods for pantoprazole and omeprazole, the following chromatographic conditions can be used as a starting point for method development:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution with a mixture of a phosphate (B84403) or acetate (B1210297) buffer (pH adjusted to a suitable range, e.g., 6.5-7.5) and an organic modifier like acetonitrile (B52724) or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both sulfides and their expected degradants have significant absorbance (e.g., around 290-305 nm).

  • Column Temperature: 25-30°C.

The method must be validated to ensure it is specific, accurate, precise, linear, and robust for the quantification of both this compound and omeprazole sulfide and their degradation products.

Start Start Prepare Stock Solutions\n(this compound & Omeprazole Sulfide) Prepare Stock Solutions (this compound & Omeprazole Sulfide) Start->Prepare Stock Solutions\n(this compound & Omeprazole Sulfide) Subject to Stress Conditions Subject to Stress Conditions Prepare Stock Solutions\n(this compound & Omeprazole Sulfide)->Subject to Stress Conditions Acid Hydrolysis Acid Hydrolysis Subject to Stress Conditions->Acid Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis Subject to Stress Conditions->Alkaline Hydrolysis Oxidative Degradation Oxidative Degradation Subject to Stress Conditions->Oxidative Degradation Thermal Degradation Thermal Degradation Subject to Stress Conditions->Thermal Degradation Photodegradation Photodegradation Subject to Stress Conditions->Photodegradation Analyze Samples by HPLC Analyze Samples by HPLC Acid Hydrolysis->Analyze Samples by HPLC Alkaline Hydrolysis->Analyze Samples by HPLC Oxidative Degradation->Analyze Samples by HPLC Thermal Degradation->Analyze Samples by HPLC Photodegradation->Analyze Samples by HPLC Quantify Degradation & Identify Degradants Quantify Degradation & Identify Degradants Analyze Samples by HPLC->Quantify Degradation & Identify Degradants Compare Stability Profiles Compare Stability Profiles Quantify Degradation & Identify Degradants->Compare Stability Profiles End End Compare Stability Profiles->End

Workflow for comparative stability testing of this compound and omeprazole sulfide.

Conclusion

While a definitive quantitative comparison of the stability of this compound and omeprazole sulfide requires direct experimental data from forced degradation studies, the available information on their parent compounds and the general chemistry of thioethers provides a solid foundation for such an investigation. Based on the higher stability of pantoprazole in moderately acidic conditions, it is plausible that this compound may also exhibit greater stability than omeprazole sulfide under similar stress. However, both compounds are expected to be susceptible to oxidation, photodegradation, and thermal stress. The experimental protocols outlined in this guide provide a robust framework for conducting a comprehensive comparative stability analysis, which is essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing pantoprazole and omeprazole.

References

A Comparative Guide to Analytical Techniques for the Assay of Pantoprazole and its Sulfide Impurity

Author: BenchChem Technical Support Team. Date: December 2025

In the pharmaceutical industry, rigorous analytical testing is paramount to ensure the quality, safety, and efficacy of drug substances and products. Pantoprazole (B1678409), a proton pump inhibitor widely used to treat acid-related gastrointestinal disorders, and its related substance, pantoprazole sulfide (B99878), require accurate and precise quantification. This guide provides a comprehensive cross-validation of different analytical techniques for the assay of pantoprazole, with a special focus on the resolution and quantification of its critical sulfide impurity.

This comparison is intended for researchers, scientists, and drug development professionals, offering a detailed overview of methodologies, supported by experimental data, to aid in the selection of the most suitable analytical technique for their specific needs.

Experimental Workflow for Cross-Validation

The cross-validation of different analytical methods is a critical process to ensure the reliability and consistency of results. The general workflow involves developing and validating each method individually, followed by a comparative analysis of the results obtained from the same sample batch.

Cross-Validation Workflow HPLC HPLC Method Sample Homogeneous Pantoprazole Sample HPLC->Sample UV UV-Spectrophotometry UV->Sample HPTLC HPTLC Method HPTLC->Sample Titrimetry Titrimetric Method Titrimetry->Sample Results Comparative Results Analysis Sample->Results Assay Values Conclusion Method Selection Results->Conclusion

Caption: A logical workflow for the cross-validation of analytical techniques.

Comparison of Analytical Techniques

The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Ultraviolet (UV) Spectrophotometry, High-Performance Thin-Layer Chromatography (HPTLC), and Titrimetric methods for the assay of pantoprazole.

ParameterHPLCUV-SpectrophotometryHPTLCTitrimetry
Principle Separation based on differential partitioning between a mobile and stationary phase.Measurement of light absorbance by the analyte at a specific wavelength.Separation on a thin layer of adsorbent material with detection by densitometry.Quantification based on the reaction of the analyte with a titrant.
Linearity Range 0.4 - 1.2 mg/mL[1]1 - 20 µg/mL[2]50 - 800 ng/spot[3]1.0 - 7.0 mg[4]
Limit of Detection (LOD) 0.043 - 0.047 µg/mL (for impurities)[5]0.083 µg/mL8.45 ng/spot0.73 µg/mL
Limit of Quantification (LOQ) 0.13 - 0.14 µg/mL (for impurities)0.250 µg/mL25.60 ng/spot2.21 µg/mL
Accuracy (% Recovery) 97.9 - 103%>99%98.16 - 100.5%Better than 3.5% (error)
Precision (%RSD) ≤ 2.0%< 2%Intra-day: 1.28 - 2.40% Inter-day: 2.40 - 3.62%< 3.09%
Specificity for Sulfide High - can separate and quantify sulfide impurity.Low - cannot distinguish between pantoprazole and its sulfide impurity.Moderate - can separate but may have lower resolution than HPLC.Low - measures total reducing substances, not specific to sulfide.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive technique for the assay of pantoprazole and the determination of its related impurities, including pantoprazole sulfide.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A common choice is a C18 column (e.g., Hypersil ODS, 125x4.0 mm, 5 µm).

  • Mobile Phase: A gradient elution is often employed. For instance, a mixture of a phosphate (B84403) buffer (e.g., 0.01M, pH 7) and acetonitrile (B52724).

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: The eluent is monitored at approximately 290 nm.

  • Sample Preparation: A stock solution of pantoprazole is prepared by dissolving the substance in a suitable diluent, such as a mixture of acetonitrile and 0.1M sodium hydroxide (B78521) (50:50 v/v).

UV-Visible Spectrophotometry

This method is simple and cost-effective for the quantification of pantoprazole in bulk and pharmaceutical dosage forms. However, it lacks the specificity to differentiate between pantoprazole and its sulfide impurity.

  • Instrumentation: A UV-Visible spectrophotometer with matched quartz cells.

  • Solvent: 0.1N Sodium Hydroxide is a commonly used solvent.

  • Wavelength of Maximum Absorbance (λmax): Pantoprazole exhibits maximum absorbance at approximately 295 nm in 0.1N NaOH.

  • Standard Preparation: A stock solution of pantoprazole is prepared by dissolving a known amount of the pure drug in the solvent. Serial dilutions are then made to prepare calibration standards.

  • Sample Preparation: For tablet dosage forms, a powder equivalent to a specific amount of pantoprazole is dissolved in the solvent, sonicated, and filtered to obtain a clear solution.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a faster and less solvent-intensive alternative to HPLC for the quantification of pantoprazole.

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 TLC plates are typically used.

  • Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, methanol, and acetic acid in a specific ratio (e.g., 7:2:1:0.1 v/v/v/v) can be employed.

  • Sample Application: A specific volume of the standard and sample solutions is applied to the TLC plate as bands.

  • Development: The plate is developed in a saturated chromatographic chamber.

  • Detection: The developed plate is scanned densitometrically at 290 nm. The Rf value for pantoprazole is typically around 0.40.

Titrimetric Method

Titrimetric methods, such as those using an oxidizing agent like potassium permanganate (B83412), can be used for the assay of pantoprazole. These methods are generally less specific than chromatographic techniques.

  • Principle: This method is based on the oxidation of pantoprazole by a known excess of an oxidizing agent (e.g., potassium permanganate) in an acidic medium. The unreacted oxidant is then back-titrated with a standard solution of a reducing agent (e.g., iron(II) solution).

  • Reagents:

    • Standard solution of potassium permanganate.

    • Sulfuric acid solution.

    • Standard solution of iron(II) ammonium (B1175870) sulfate.

  • Procedure: A known amount of pantoprazole is reacted with an excess of standard potassium permanganate solution in the presence of sulfuric acid. After the reaction is complete, the excess permanganate is titrated with a standard iron(II) solution. The amount of permanganate consumed corresponds to the amount of pantoprazole in the sample.

Conclusion

The choice of an analytical technique for the assay of pantoprazole and its sulfide impurity depends on the specific requirements of the analysis.

  • HPLC stands out as the most suitable method for quality control and stability studies due to its high specificity, sensitivity, and ability to simultaneously determine pantoprazole and its related impurities, including the critical sulfide form.

  • UV-Spectrophotometry offers a simple, rapid, and economical option for the routine assay of pantoprazole in bulk drug and formulations where the impurity profile is well-established and controlled.

  • HPTLC provides a good balance between speed, cost, and separation efficiency, making it a viable alternative to HPLC for routine quality control.

  • Titrimetry , while being a classical and cost-effective method, lacks the specificity required for modern pharmaceutical analysis where the presence of impurities needs to be carefully monitored.

Ultimately, a thorough cross-validation as outlined is essential to ensure that the chosen analytical method is fit for its intended purpose and provides reliable and accurate results for the quality assessment of pantoprazole.

References

A Comprehensive Guide to the Characterization and Certification of Pantoprazole Sulfide as an Impurity Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pharmaceutical landscape, the purity and quality of active pharmaceutical ingredients (APIs) are paramount. Pantoprazole (B1678409), a widely used proton pump inhibitor, is no exception. During its synthesis and storage, various impurities can arise, one of the most significant being pantoprazole sulfide (B99878). This guide provides a detailed comparison of pantoprazole sulfide as an impurity reference standard against other related impurities, offering supporting experimental data and protocols for its characterization and certification.

This compound, chemically known as 5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]thio]-1H-benzimidazole, is a key intermediate in the synthesis of pantoprazole.[1][2] Its presence in the final drug product is a critical quality attribute that must be monitored and controlled. A well-characterized and certified reference standard of this compound is therefore essential for accurate analytical testing, method validation, and ensuring the safety and efficacy of pantoprazole formulations.[3]

Comparative Analysis of Pantoprazole Impurities

This compound (often designated as Impurity B in pharmacopeias) is primarily compared with pantoprazole sulfone (Impurity A), another common process-related impurity formed by over-oxidation of the sulfide intermediate.[4] The table below summarizes the key characteristics of these two impurities, providing a basis for their differentiation and quantification.

CharacteristicThis compound (Impurity B)Pantoprazole Sulfone (Impurity A)Pantoprazole (API)
CAS Number 102625-64-9127780-16-9102625-70-7
Molecular Formula C₁₆H₁₅F₂N₃O₃SC₁₆H₁₅F₂N₃O₅SC₁₆H₁₅F₂N₃O₄S
Molecular Weight 367.37 g/mol 399.37 g/mol 383.37 g/mol
Typical Purity (as a Reference Standard) ≥98%≥98%>99.5%
Appearance Beige to light orange powder/crystalWhite to off-white powderWhite to off-white crystalline powder
Solubility Soluble in Methanol, DMF, DMSOSoluble in DMF, DMSO, EthanolSoluble in water, ethanol, and methanol

Experimental Protocols for Characterization and Certification

The establishment of this compound as a certified reference standard involves a rigorous process of synthesis, purification, and comprehensive characterization to confirm its identity, purity, and potency.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment and Quantification

A validated, stability-indicating HPLC method is crucial for separating pantoprazole from its sulfide and sulfone impurities.

Methodology:

  • Chromatographic System: A gradient HPLC system with a UV-Vis detector.

  • Column: Hypersil ODS (125 x 4.0 mm, 5 µm) or equivalent C18 column.

  • Mobile Phase A: 0.01 M Phosphate Buffer (pH 7.0).

  • Mobile Phase B: Acetonitrile (B52724).

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    10 40 60
    15 40 60
    20 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 290 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and test samples in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

Spectroscopic Identification

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the proton environment in the molecule, confirming the presence of key functional groups and their connectivity. For this compound, characteristic signals for the methoxy, pyridinyl, benzimidazole, and difluoromethoxy groups are expected.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

b) Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Time-of-Flight or Quadrupole).

  • Expected Results: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of this compound at m/z 368.09. Fragmentation patterns can further confirm the structure by identifying characteristic losses of fragments.

Certification Workflow

The certification of a chemical reference standard follows a well-defined process to ensure its quality and suitability for its intended use.

G Workflow for Certification of this compound Reference Standard cluster_0 Material Sourcing and Synthesis cluster_1 Characterization and Identification cluster_2 Purity and Potency Determination cluster_3 Certification and Documentation A Synthesis of this compound B Purification (e.g., Recrystallization, Chromatography) A->B C Structural Elucidation (NMR, MS, IR) B->C D Physicochemical Characterization (Melting Point, Solubility) B->D E Purity Assessment by HPLC (>98%) B->E G Water Content (Karl Fischer) B->G H Residual Solvents (GC) B->H F Assay Determination (e.g., by Titration or qNMR) E->F I Data Review and Approval F->I J Issuance of Certificate of Analysis (CoA) I->J K Stability Studies and Re-test Date Assignment J->K

Certification Workflow Diagram

Signaling Pathway of Pantoprazole's Mechanism of Action

To provide a broader context for the importance of controlling impurities, the following diagram illustrates the mechanism of action of pantoprazole, which involves the irreversible inhibition of the gastric H⁺/K⁺-ATPase (proton pump).

G Mechanism of Action of Pantoprazole cluster_0 Parietal Cell A Pantoprazole (Prodrug) in Systemic Circulation B Accumulation in Acidic Canaliculi of Parietal Cell A->B C Acid-catalyzed Conversion to Active Sulfenamide Intermediate B->C E Covalent Binding to Cysteine Residues of the Proton Pump C->E D H+/K+ ATPase (Proton Pump) D->E F Irreversible Inhibition of Proton Pump Activity E->F G Decreased Gastric Acid Secretion F->G

Pantoprazole's Mechanism of Action

References

Evaluating the efficiency of different synthetic routes to pantoprazole sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of the manufacturing process. Pantoprazole (B1678409), a widely used proton pump inhibitor, is synthesized from its key intermediate, pantoprazole sulfide (B99878). This guide provides a comparative evaluation of the different synthetic methodologies for producing pantoprazole sulfide, with a focus on efficiency, supported by experimental data and detailed protocols.

The predominant and most established synthetic route to this compound involves the condensation of 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride. While the fundamental reaction remains the same, several variations in reaction conditions have been developed to optimize yield, purity, and environmental impact. This comparison focuses on these key variations.

Comparison of Synthetic Route Efficiencies

The efficiency of this compound synthesis is primarily influenced by the choice of solvent, reaction conditions, and the overall process strategy (i.e., isolation of the intermediate versus a one-pot procedure). The following table summarizes quantitative data from various methodologies.

Route VariationSolvent SystemBaseTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
Aqueous Synthesis WaterNaOH25-30399.899.91[1]
Organic Solvent MethanolNaOH10-152.5Not specifiedNot specified
Phase Transfer Catalysis Organic Solvent/WaterNaOH25-30Not specifiedHigh>99.5[2]
One-Pot Synthesis (in-situ) Methylene (B1212753) ChlorideAq. NaOH25-353Not applicable (used in-situ)Not specified[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the primary synthetic route to this compound and the subsequent oxidation to pantoprazole.

Pantoprazole_Sulfide_Synthesis cluster_reactants Reactants cluster_product Product 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole This compound This compound 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole->this compound Condensation 2-(chloromethyl)-3,4-dimethoxypyridine HCl 2-(chloromethyl)-3,4-dimethoxypyridine HCl 2-(chloromethyl)-3,4-dimethoxypyridine HCl->this compound

Caption: Primary condensation route to this compound.

Pantoprazole_Synthesis_Workflow Reactants 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole + 2-(chloromethyl)-3,4-dimethoxypyridine HCl Condensation Condensation Reaction Reactants->Condensation Pantoprazole_Sulfide This compound Condensation->Pantoprazole_Sulfide Oxidation Oxidation Pantoprazole_Sulfide->Oxidation Pantoprazole Pantoprazole Oxidation->Pantoprazole

Caption: Overall workflow from reactants to pantoprazole.

Detailed Experimental Protocols

Below are the detailed methodologies for the key synthetic variations.

Route 1: Aqueous Synthesis of this compound

This environmentally benign approach utilizes water as the solvent, avoiding the use of volatile organic compounds.

Materials:

  • 5-(difluoromethoxy)-2-mercaptobenzimidazole

  • 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

  • Sodium hydroxide (B78521) (NaOH)

  • Deionized water

Procedure:

  • In a reaction vessel, dissolve 5-(difluoromethoxy)-2-mercaptobenzimidazole and sodium hydroxide in deionized water.

  • In a separate vessel, prepare a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in deionized water.

  • Slowly add the pyridine (B92270) solution to the benzimidazole (B57391) solution at a temperature of 25-30 °C over 2-3 hours.[4]

  • Stir the reaction mixture for 5-6 hours, monitoring the reaction progress by HPLC.[4]

  • Upon completion, cool the mixture to 15-20 °C to precipitate the product.

  • Filter the solid this compound and wash the wet cake with water.

An optimized version of this aqueous synthesis reports achieving a yield of 99.8% and a purity of 99.91% when using 10 volumes of water and 2 molar equivalents of NaOH, with a reaction time of 3 hours at 25–30 °C.

Route 2: One-Pot Synthesis to Pantoprazole

This method is efficient as it avoids the isolation and drying of the this compound intermediate, which can be time-consuming.

Materials:

  • 5-(difluoromethoxy)-2-mercaptobenzimidazole

  • 2-chloromethyl-3,4-dimethoxypyridine hydrochloride

  • Aqueous sodium hydroxide

  • Methylene chloride

Procedure:

  • Add a solution of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride in water to a solution of 5-difluoromethoxy-2-mercaptobenzimidazole and aqueous sodium hydroxide at 25-35°C.

  • Stir the reaction mixture for 3 hours.

  • Extract the reaction mixture with methylene chloride.

  • The resulting organic layer containing this compound is used directly in the subsequent oxidation step without isolation.

Route 3: Synthesis with Phase Transfer Catalysis

This approach is beneficial when dealing with reactants that have different solubilities, facilitating the reaction between the aqueous and organic phases.

Procedure:

  • React 2-chloromethyl-3,4-dimethoxypyridine hydrochloride with 2-mercapto-5-difluoromethoxy benzimidazole in an organic solvent and aqueous sodium hydroxide solution.

  • The reaction is carried out in the presence of a phase transfer catalyst.

  • The resulting this compound is then typically used in a one-pot process for the subsequent oxidation.

Evaluation of Synthetic Routes

  • Aqueous Synthesis: This route is highly efficient in terms of yield and purity. Its primary advantage is the use of water as a solvent, making it an environmentally friendly and cost-effective option. The high yield and purity suggest that this method is well-controlled and minimizes side reactions.

  • One-Pot Synthesis: The main advantage of this approach is the improved operational efficiency by eliminating the need to isolate and dry the this compound intermediate. This can lead to significant time and cost savings in an industrial setting. However, impurities from the first step may carry over to the next, potentially complicating the final purification.

  • Phase Transfer Catalysis: This method is particularly useful for overcoming solubility issues between reactants, potentially leading to faster reaction times and higher yields compared to a simple biphasic system without a catalyst. It allows for milder reaction conditions and can improve the overall efficiency of the condensation step.

References

Inter-laboratory study for the validation of a pantoprazole sulfide analytical method

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical compounds is paramount. Pantoprazole (B1678409), a widely used proton pump inhibitor, and its related substances, including pantoprazole sulfide (B99878), require robust analytical methods for accurate quantification and impurity profiling. This guide provides a comparative overview of validated analytical methods for pantoprazole sulfide, drawing upon data from various single-laboratory validation studies. The focus is on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methodologies.

Performance Comparison of Analytical Methods

The selection of an analytical method for this compound quantification is often guided by the specific requirements of the study, such as the need for high sensitivity, selectivity, or routine quality control. The following tables summarize the performance characteristics of different validated methods, providing a basis for comparison.

Table 1: Comparison of HPLC-UV Method Performance for Pantoprazole and Related Substances

ParameterMethod 1[1][2]Method 2[3][4]Method 3[5]
Linearity Range 0.01 - 50 µg/mL0.1 - 2 µg/mL (for impurities)50 - 150 µg/mL
Correlation Coefficient (r²) > 0.990.999Not Specified
Accuracy (% Recovery) 100% - 113%97.9% - 103%Not Specified
Precision (RSD %) Intra-day: 3.3% - 8.7% Inter-day: 3.3% - 7.5%< 10%Not Specified
Limit of Detection (LOD) Not Specified0.043 - 0.047 µg/mLNot Specified
Limit of Quantification (LOQ) 0.01 µg/mL0.13 - 0.14 µg/mLNot Specified

Table 2: Comparison of LC-MS/MS Method Performance for Pantoprazole and Related Substances

ParameterMethod 1Method 2
Linearity Range 5 - 5,000 ng/mLNot Specified
Correlation Coefficient (r²) > 0.99> 0.998
Accuracy (% Recovery) Intra-day: > 92.19% Inter-day: > 85.49%94.32% - 107.43%
Precision (RSD %) Intra-day: 0.79% - 5.36% Inter-day: 0.91% - 12.67%< 6.5%
Limit of Detection (LOD) Not Specified0.6 - 10.0 ng/mL
Limit of Quantification (LOQ) 5 ng/mLNot Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of typical experimental protocols for HPLC-UV and LC-MS/MS analysis of pantoprazole and its related substances.

HPLC-UV Method Protocol

A common approach for the analysis of pantoprazole and its impurities involves reversed-phase HPLC with UV detection.

  • Sample Preparation: For bulk drug analysis, a solution is typically prepared by dissolving the sample in a suitable diluent. For formulations like tablets, the tablets are crushed, and a powder equivalent to a specific amount of the active pharmaceutical ingredient (API) is dissolved. For biological matrices, a protein precipitation or liquid-liquid extraction step is often employed.

  • Chromatographic Conditions:

    • Column: A C18 column, such as a Waters Symmetry C18 (4.6 x 150 mm, 5 µm) or a Hypersil ODS column, is frequently used.

    • Mobile Phase: A mixture of a buffer (e.g., 0.1 M sodium phosphate (B84403) dibasic, pH 7.5) and an organic modifier like acetonitrile (B52724) is common. The elution can be isocratic or gradient.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection is usually set at the maximum absorbance wavelength of pantoprazole, which is around 290 nm.

    • Column Temperature: The analysis is often performed at ambient temperature.

LC-MS/MS Method Protocol

For higher sensitivity and selectivity, particularly in complex matrices, LC-MS/MS methods are preferred.

  • Sample Preparation: A simple protein precipitation with methanol (B129727) is a common and effective method for plasma samples.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is typically used for separation.

    • Mobile Phase: The mobile phase often consists of a mixture of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile), usually in a gradient elution mode.

    • Flow Rate: Flow rates are generally in the range of 0.2-0.6 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization: Positive ion electrospray ionization (ESI+) is commonly used.

    • Detection: Detection is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Visualizing the Validation Workflow

The following diagrams illustrate the typical experimental workflow for the validation of an analytical method for this compound, as well as a logical comparison of the two primary analytical techniques.

This compound Analytical Method Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Standard_Prep Standard Preparation Chromatography Chromatographic Separation (HPLC/LC-MS) Standard_Prep->Chromatography Sample_Prep Sample Preparation Sample_Prep->Chromatography Detection Detection (UV/MS-MS) Chromatography->Detection Specificity Specificity Detection->Specificity Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision (Repeatability & Intermediate) Detection->Precision Robustness Robustness Detection->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ

Caption: Experimental workflow for the validation of a this compound analytical method.

Comparison of Analytical Methods for this compound cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS HPLC_UV HPLC-UV HPLC_UV_Pros Pros: - Cost-effective - Readily available - Robust for routine QC HPLC_UV->HPLC_UV_Pros HPLC_UV_Cons Cons: - Lower sensitivity - Potential for matrix interference HPLC_UV->HPLC_UV_Cons LC_MSMS LC-MS/MS LC_MSMS_Pros Pros: - High sensitivity & selectivity - Ideal for bioanalysis - Low detection limits LC_MSMS->LC_MSMS_Pros LC_MSMS_Cons Cons: - Higher cost & complexity - Susceptible to matrix effects (ion suppression/enhancement) LC_MSMS->LC_MSMS_Cons Analyte Pantoprazole Sulfide Analyte->HPLC_UV Analysis by Analyte->LC_MSMS Analysis by

Caption: Comparison of HPLC-UV and LC-MS/MS for this compound analysis.

References

Head-to-head comparison of different chiral selectors for pantoprazole sulfide resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective separation of pantoprazole (B1678409), a proton pump inhibitor containing a chiral sulfoxide (B87167) center, is a critical aspect of its development and quality control. The two enantiomers, (S)-pantoprazole and (R)-pantoprazole, can exhibit different pharmacokinetic and pharmacodynamic profiles. This guide provides an objective comparison of various chiral selectors for the resolution of pantoprazole sulfide (B99878), the immediate precursor to pantoprazole, supported by experimental data to aid in method development and optimization.

Performance Comparison of Chiral Selectors

The following table summarizes the performance of different chiral selectors for the enantiomeric separation of pantoprazole under various chromatographic conditions. Direct comparison of performance should be made with caution, as experimental conditions such as mobile phase, temperature, and flow rate can significantly influence the separation.

Chiral Selector TypeChiral Stationary Phase (CSP) / AdditiveChromatographic ModeMobile PhaseResolution (Rs)Separation Factor (α)Reference
Macrocyclic Glycopeptide Chirobiotic TAGReversed-Phase HPLCMethanol (B129727) / 20mM Ammonium (B1175870) Acetate (B1210297) (60:40 v/v)1.91Not Reported[1]
Polysaccharide (Cellulose) Chiralcel OJ-RReversed-Phase HPLCAcetonitrile (B52724) / 50mM Sodium Perchlorate (B79767) (25:75 v/v)Baseline SeparationNot Reported[2]
Polysaccharide (Amylose) Chiralpak IEHPLC0.1% Triethylamine in n-hexane-ethanol (50:50)9.221.82
Polysaccharide (Amylose) Chiralpak IAHPLC0.1% Triethylamine in n-hexane-ethanol (50:50)Not ReportedNot Reported
Polysaccharide (Cellulose) Lux Cellulose-2Normal Phase HPLCNot SpecifiedGood ResolutionNot Reported[3]
Chiral Mobile Phase Additive Sulfobutylether-β-cyclodextrin (SBE-β-CD)Reversed-Phase HPLC (on C18 column)Acetonitrile / 10mM Phosphate (B84403) Buffer pH 2.5 + 10mM SBE-β-CD (15:85 v/v)Baseline SeparationNot Reported

Experimental Protocols

Detailed methodologies for some of the key experiments are provided below.

Method 1: Macrocyclic Glycopeptide CSP (Chirobiotic TAG)

This method utilizes a teicoplanin aglycone-based chiral stationary phase for the reversed-phase HPLC separation of pantoprazole enantiomers.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: Chirobiotic TAG, 5 µm particle size.

  • Mobile Phase: A mixture of methanol and 20 mM aqueous ammonium acetate (60:40 v/v). The mobile phase should be freshly prepared and degassed.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 10°C.

  • Detection: UV at 290 nm.

  • Sample Preparation: Dissolve the racemic pantoprazole sample in the mobile phase to a concentration of approximately 40 µg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared sample solution.

    • The expected analysis time is less than 10 minutes, with the S-enantiomer eluting before the R-enantiomer.[1]

Method 2: Polysaccharide CSP (Chiralcel OJ-R)

This method is suitable for the direct determination of pantoprazole enantiomers in serum samples using a cellulose-based chiral stationary phase.

  • Instrumentation: HPLC with a UV detector and a column-switching system for sample cleanup.

  • Column: Chiralcel OJ-R.

  • Mobile Phase: A mixture of acetonitrile and 50 mM sodium perchlorate solution (25:75 v/v).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 290 nm.

  • Procedure:

    • Equilibrate the column with the mobile phase.

    • Inject the serum sample. An on-line solid-phase extraction can be used for sample cleanup prior to the analytical column.

    • This method achieves baseline resolution of the pantoprazole enantiomers.[2]

Method 3: Chiral Mobile Phase Additive (SBE-β-CD)

This approach uses a standard C18 column with a chiral additive in the mobile phase to achieve enantioseparation.

  • Instrumentation: HPLC with a UV detector.

  • Column: Spherigel C18, 5 µm particle size (150 mm x 4.6 mm).

  • Mobile Phase: A mixture of acetonitrile and 10 mM phosphate buffer (pH 2.5) containing 10 mM sulfobutylether-β-cyclodextrin (SBE-β-CD) (15:85 v/v).

  • Flow Rate: 0.9 mL/min.

  • Column Temperature: 20°C.

  • Detection: UV at 290 nm.

  • Procedure:

    • Equilibrate the C18 column with the mobile phase containing the chiral additive.

    • Inject the pantoprazole sample.

    • This method provides baseline resolution of the enantiomers.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for the chiral resolution of pantoprazole sulfide using HPLC.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Racemic Pantoprazole in Mobile Phase injection Inject Sample prep_sample->injection prep_mobile Prepare & Degas Mobile Phase equilibration Equilibrate Chiral Column prep_mobile->equilibration equilibration->injection separation Enantiomeric Separation on CSP injection->separation detection UV Detection (290 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Calculate Resolution (Rs), Separation Factor (α), and Retention Times (tR) chromatogram->quantification

Caption: A generalized workflow for the chiral HPLC resolution of pantoprazole.

References

Navigating the Metabolic Maze: A Comparative Profiling of Pantoprazole Sulfide Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate across different species is a cornerstone of preclinical development. This guide provides a comparative analysis of the in vitro metabolism of pantoprazole (B1678409) sulfide (B99878), a primary metabolite of the proton pump inhibitor pantoprazole, in liver microsomes from four key preclinical species: human, rat, dog, and monkey.

Pantoprazole sulfide is a pivotal intermediate in the metabolic pathway of pantoprazole. Its own metabolic profile, primarily its oxidation back to the parent drug, pantoprazole, and further to pantoprazole sulfone, can significantly influence the overall pharmacokinetics and pharmacodynamics of pantoprazole. This guide summarizes available quantitative data, details the experimental methodologies for such assessments, and provides visual representations of the metabolic pathways and experimental workflows.

In Vitro Metabolic Stability of this compound

The metabolic stability of a compound in liver microsomes is a critical parameter for predicting its hepatic clearance in vivo. The intrinsic clearance (CLint) values for the depletion of this compound and the formation of its major metabolites, pantoprazole and pantoprazole sulfone, are presented below. It is important to note that while data for rats is available, specific comparative data for human, dog, and monkey liver microsomes is limited in publicly accessible literature. The following tables include established data and estimated values based on general species-specific metabolic activities for illustrative purposes.

Table 1: Intrinsic Clearance (CLint) of this compound Depletion in Liver Microsomes

SpeciesIntrinsic Clearance (CLint) (µL/min/mg protein)
HumanData not available
RatData not available
DogData not available
MonkeyData not available

Table 2: Formation Rate of Pantoprazole from this compound in Liver Microsomes

SpeciesRate of Formation (pmol/min/mg protein)
HumanData not available
RatData not available
DogData not available
MonkeyData not available

Table 3: Formation Rate of Pantoprazole Sulfone from this compound in Liver Microsomes

SpeciesIntrinsic Clearance (CLint) for Sulfone Formation (µL/min/mg protein)
HumanData not available
Rat1.84 (from S-pantoprazole)[1]
DogData not available
MonkeyData not available

Note: The data for rat liver microsomes represents the intrinsic clearance for the formation of pantoprazole sulfone from S-pantoprazole, which is a relevant indicator of the sulfoxidation capacity.

Experimental Protocols

The following protocols outline the standard methodologies used to assess the in vitro metabolism of this compound in liver microsomes.

In Vitro Incubation with Liver Microsomes

Objective: To determine the metabolic stability of this compound and identify its metabolites in liver microsomes from different species.

Materials:

  • Pooled liver microsomes (human, rat, dog, monkey)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for reaction termination)

  • Incubator/water bath (37°C)

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO).

  • In a microcentrifuge tube, pre-incubate a mixture of liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the this compound stock solution (final substrate concentration typically 1-10 µM) and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with gentle shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples to precipitate the proteins.

  • Collect the supernatant for quantitative analysis.

Quantitative Analysis by LC-MS/MS

Objective: To quantify the remaining this compound and the formation of its metabolites (pantoprazole and pantoprazole sulfone) over time.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Inject the supernatant from the in vitro incubation onto a suitable C18 reverse-phase HPLC column.

  • Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound, pantoprazole, and pantoprazole sulfone should be used for accurate quantification.

  • Construct calibration curves for each analyte using standards of known concentrations to determine the concentrations in the experimental samples.

Metabolic Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key metabolic transformations of this compound and the general workflow for its in vitro metabolic profiling.

cluster_0 Metabolic Pathway of this compound Pantoprazole_Sulfide This compound Pantoprazole Pantoprazole Pantoprazole_Sulfide->Pantoprazole Oxidation (CYP450) Pantoprazole_Sulfone Pantoprazole Sulfone Pantoprazole->Pantoprazole_Sulfone Oxidation (CYP450)

Caption: Metabolic pathway of this compound.

cluster_1 Experimental Workflow Start Start: Prepare Reagents Incubation Incubate this compound with Liver Microsomes & NADPH Start->Incubation Termination Terminate Reaction at Specific Time Points Incubation->Termination Sample_Processing Protein Precipitation & Supernatant Collection Termination->Sample_Processing Analysis LC-MS/MS Analysis Sample_Processing->Analysis Data_Analysis Data Analysis: Calculate CLint & Formation Rates Analysis->Data_Analysis

Caption: In vitro metabolic profiling workflow.

Conclusion

This guide provides a framework for understanding and comparing the metabolic profile of this compound across different species. While specific quantitative data for all species remains a gap in the current literature, the provided experimental protocols and illustrative diagrams offer a solid foundation for researchers to conduct their own comparative studies. Further research is warranted to generate comprehensive in vitro data for human, dog, and monkey liver microsomes to enable more accurate interspecies extrapolation and a deeper understanding of pantoprazole's disposition.

References

Safety Operating Guide

Proper Disposal of Pantoprazole Sulfide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of pantoprazole (B1678409) sulfide (B99878) is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As a metabolite of the proton pump inhibitor pantoprazole, this chemical requires careful handling throughout its lifecycle, including its final disposal.[1] For researchers, scientists, and drug development professionals, adherence to established protocols is paramount.

Pantoprazole sulfide is classified as harmful if swallowed, inhaled, or in contact with skin.[2][3] Furthermore, some formulations of its parent compound, pantoprazole, are suspected of causing cancer.[4] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area.

Immediate Safety and Handling

Before beginning any disposal process, ensure all safety protocols are in place. This includes wearing the necessary PPE to prevent exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE Category Specification Rationale
Eye/Face Protection Tightly fitting safety goggles or glasses with side-shields. Protects from dust, splashes, or aerosols.
Skin Protection Chemical-resistant gloves and a lab coat. Prevents direct skin contact with the chemical.

| Respiratory Protection | A dust mask or respirator. | Recommended if there is a risk of generating dust or aerosols. |

Step-by-Step Disposal Protocol for Laboratories

The recommended method for disposing of this compound from a laboratory setting is through a licensed hazardous waste disposal company. This approach ensures compliance with environmental regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States. Discharging this compound into sewer systems or disposing of it with regular household garbage is strictly prohibited.

1. Waste Segregation and Collection:

  • Collect all waste this compound, including residual amounts and any contaminated materials like weighing boats, pipette tips, or gloves.

  • Place these materials into a designated hazardous waste container that is made of a compatible material and has a secure, sealable lid to prevent leaks.

2. Container Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and its CAS number (102625-64-9).

  • Include any other information required by your institution's Environmental Health and Safety (EHS) department.

3. Secure Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated area.

  • Ensure the storage area is away from any incompatible materials.

4. Arrange for Professional Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • The EHS department will have established procedures with a licensed chemical destruction plant or waste management vendor to handle the final disposal.

This substance is classified as an environmentally hazardous substance, and it is crucial to prevent its release into the environment. Pantoprazole, the parent compound, is known to be very toxic to aquatic life with long-lasting effects.

G start Waste Generation (this compound & Contaminated Items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Segregate & Collect Waste in Designated Container ppe->collect label_container Label Container 'Hazardous Waste' 'this compound' collect->label_container store Store Sealed Container in Secure, Ventilated Area label_container->store contact Contact EHS Department for Waste Pickup store->contact end Disposal by Licensed Hazardous Waste Vendor contact->end

References

Safeguarding Researchers: A Comprehensive Guide to Handling Pantoprazole Sulfide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in drug development and scientific research, ensuring personal and environmental safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Pantoprazole sulfide (B99878), a key compound in pharmaceutical research. Adherence to these protocols is critical to mitigate risks and ensure a safe laboratory environment.

Pantoprazole sulfide and its derivatives are classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Some formulations may also have carcinogenic potential.[1][3] Therefore, strict adherence to the following personal protective equipment (PPE) and handling procedures is mandatory.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentStandards (or equivalent)Rationale
Eye/Face Protection Safety glasses or goggles with side-shieldsEN166, ANSI Z87.1To protect against splashes and airborne particles that can cause serious eye irritation.[1]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile) and a lab coat. For bulk processing, impervious clothing is recommended.EN374, ASTM F1001 (gloves); EN13982, ANSI 103 (clothing)To prevent skin irritation from direct contact.
Respiratory Protection A dust mask or respirator should be used if there is a risk of generating dust or aerosols. If an Occupational Exposure Limit (OEL) is exceeded, a particulate respirator with a half mask and P3 filter is recommended.EN140, EN143, ASTM F2704-10To avoid inhalation of dust or aerosols which may cause respiratory tract irritation.

Experimental Protocols: Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure risk and maintain the chemical integrity of this compound.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Avoid Dust Formation: Minimize the generation of dust and aerosols during handling, weighing, and transfer. Use a ventilated balance enclosure for weighing solid compounds.

  • Prevent Contact: Avoid all direct contact with skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the designated handling area.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

Storage Conditions:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated place away from incompatible materials.

  • For long-term storage, a temperature of -20°C is recommended.

Spill and Exposure Management

In the event of an accidental release or exposure, immediate and appropriate action is critical.

Spill Response:

  • Evacuate: Evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wear full PPE, including respiratory protection, and contain the spill to prevent it from spreading.

  • Clean-up:

    • For dry spills, carefully collect the material using a method that avoids dust generation, such as a damp cloth or a HEPA-filtered vacuum.

    • For liquid spills, absorb the material with an inert substance (e.g., sand, vermiculite).

  • Disposal: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal.

First-Aid Measures for Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and ensure regulatory compliance.

Operational Disposal Plan:

  • Segregation: Collect all waste this compound and any contaminated materials (e.g., gloves, wipes, pipette tips) in a designated and clearly labeled hazardous waste container.

  • Container: The waste container must be made of a compatible material and have a secure, tight-fitting lid to prevent leaks and spills.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound." Follow any additional labeling requirements from your institution's Environmental Health and Safety (EHS) department.

  • Storage: Store the sealed hazardous waste container in a secure, designated, and well-ventilated area, away from incompatible materials, until it is collected for disposal.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.

Important Note: Do NOT dispose of this compound down the drain or in the regular trash.

Visual Guides for Safe Handling

To further clarify the procedural workflows, the following diagrams illustrate the key decision-making processes for handling this compound safely.

PPE_Selection_Workflow PPE Selection for Handling this compound start Assess Task handling_solid Handling Solid Form (Weighing, Transferring) start->handling_solid handling_solution Handling Solution start->handling_solution risk_of_dust Risk of Dust/Aerosol? handling_solid->risk_of_dust ppe_standard Required PPE: - Safety Glasses - Lab Coat - Gloves handling_solution->ppe_standard ppe_full Required PPE: - Safety Goggles - Lab Coat - Gloves - Respirator risk_of_dust->ppe_full Yes risk_of_dust->ppe_standard No

Caption: PPE selection workflow for this compound.

Disposal_Workflow Disposal Workflow for this compound Waste start Generate Waste (Expired chemical, contaminated items) segregate Segregate Waste into Designated Container start->segregate label_container Label Container: 'Hazardous Waste' 'this compound' segregate->label_container store Store Securely in Designated Area label_container->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs end Waste Disposed Compliantly contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pantoprazole sulfide
Reactant of Route 2
Reactant of Route 2
Pantoprazole sulfide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.